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  • Product: 3-isobutyl-1-phenyl-1H-pyrazol-5-ol
  • CAS: 13051-47-3

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol: An In Vitro Technical Guide

Executive Summary The compound 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) is a highly lipophilic derivative of the well-known neuroprotective agent and free radical scavenger, edaravone (3-methyl-1-phenyl-2-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) is a highly lipophilic derivative of the well-known neuroprotective agent and free radical scavenger, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)[1]. While the parent compound exhibits potent antioxidant properties in aqueous environments, its efficacy in preventing lipid peroxidation within the hydrophobic core of cellular membranes is limited by its relatively low partition coefficient. By substituting the methyl group at the 3-position with an isobutyl group, researchers have engineered a molecule that maintains the intrinsic electron-donating capacity of the pyrazol-5-ol core while drastically enhancing its membrane-partitioning capabilities.

This technical whitepaper provides an in-depth analysis of the in vitro mechanism of action (MoA) of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, detailing the causality behind its structure-activity relationship (SAR), its biochemical pathways, and the self-validating experimental protocols required to evaluate its efficacy in preclinical drug development.

Structural Rationale and Pharmacophore Dynamics

To understand the MoA of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, one must dissect its pharmacophore into two functional domains: the redox-active core and the lipophilic anchor .

The Redox-Active Core (Pyrazol-5-ol)

The 1-phenyl-1H-pyrazol-5-ol ring exists in a tautomeric equilibrium with its pyrazolin-3-one form. In physiological pH, the enol form (pyrazol-5-ol) is the active radical scavenger. The mechanism relies on a Single Electron Transfer (SET) followed by a proton transfer. When the molecule encounters a highly reactive oxygen species (ROS) such as a hydroxyl radical (•OH), it donates an electron from the pyrazolone ring, neutralizing the ROS and forming a relatively stable, resonance-delocalized pyrazolone radical[2].

The Lipophilic Anchor (3-Isobutyl Substitution)

The critical limitation of many water-soluble antioxidants is their inability to penetrate the lipid bilayer where lipid peroxyl radicals (LOO•) propagate chain reactions. The substitution of a methyl group with an isobutyl group at the C3 position increases the molecule's lipophilicity (LogP). This structural modification allows the molecule to partition deeply into the hydrophobic tails of the phospholipid bilayer. Consequently, the redox-active core is strategically positioned exactly at the site of lipid peroxidation, allowing it to act as a highly efficient chain-breaking antioxidant [1].

MoA A 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol B Lipophilic Isobutyl Group A->B C Pyrazol-5-ol Core A->C D Membrane Partitioning B->D E Single Electron Transfer (SET) C->E F Neutralization of LOO• D->F E->F G Prevention of Membrane Damage F->G

Diagram 1: Logical flow of the structure-function relationship and primary mechanism of action.

Cellular Signaling and Apoptotic Rescue

In vitro cellular models (such as HT22 murine hippocampal neuronal cells) demonstrate that the biochemical scavenging of ROS translates directly to the preservation of cellular viability under oxidative stress [3].

When cells are exposed to oxidative insults (e.g., H₂O₂, ischemia-reperfusion models), the excessive production of •OH initiates lipid peroxidation. This degrades the mitochondrial membrane, leading to the collapse of the mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase-9/caspase-3 apoptotic cascade.

By intercepting LOO• within the membrane, 3-isobutyl-1-phenyl-1H-pyrazol-5-ol preserves mitochondrial integrity, thereby halting the intrinsic apoptotic pathway at its most upstream point.

Signaling ROS Excessive ROS (•OH, LOO•) LPO Lipid Peroxidation ROS->LPO Mito Mitochondrial Membrane Disruption LPO->Mito Drug 3-Isobutyl Derivative Drug->ROS Scavenges Drug->LPO Chain-Breaking CytC Cytochrome c Release Mito->CytC Casp Caspase-3 Activation & Apoptosis CytC->Casp

Diagram 2: Interception of the ROS-induced intrinsic apoptotic signaling pathway.

Quantitative Data Summary

The superiority of the isobutyl substitution over the standard methyl group (edaravone) is most evident in lipid-rich environments. The table below synthesizes the comparative in vitro efficacy based on structure-activity relationship studies of pyrazolin-5-one derivatives [1].

CompoundC3 SubstituentEstimated Lipophilicity (LogP)Lipid Peroxidation Inhibition (Relative Potency)Primary in vitro Target
Edaravone Methyl (-CH₃)~1.2Baseline (1x)Aqueous •OH / Cytosolic ROS
Isobutyl Derivative Isobutyl (-CH₂CH(CH₃)₂)~2.6High (>3x vs Edaravone)Membrane LOO• / Lipid Bilayer
Hydroxyethyl Derivative 2-Hydroxyethyl~0.5Negligible (<0.1x)None (Fails to partition)

Table 1: Comparative structure-activity relationship highlighting the role of lipophilicity in lipid peroxidation inhibition.

In Vitro Experimental Protocols

To rigorously validate the mechanism of action of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, researchers must employ a multi-tiered experimental approach. The following protocols are designed as self-validating systems: biochemical assays confirm direct target engagement, while cellular assays confirm functional phenotypic rescue.

Protocol 1: TBARS Assay for Lipid Peroxidation Inhibition (Cell-Free)

Rationale: This assay proves that the compound acts as a chain-breaking antioxidant in a lipid-rich environment, confirming the hypothesis that the isobutyl group enhances membrane protection.

  • Preparation: Prepare rat brain homogenate (10% w/v) in ice-cold phosphate-buffered saline (PBS, pH 7.4). Centrifuge at 1,000 × g for 10 min to remove cellular debris.

  • Pre-incubation: Aliquot 100 µL of the supernatant into microcentrifuge tubes. Add 10 µL of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol dissolved in DMSO (final concentrations: 0.1, 1, 10, and 50 µM). Include a vehicle control (DMSO only). Incubate at 37°C for 15 minutes.

  • Oxidative Insult: Induce lipid peroxidation by adding 10 µL of a Fenton reaction mixture (final concentration: 100 µM FeSO₄ and 500 µM ascorbic acid). Incubate at 37°C for 1 hour.

  • TBARS Reaction: Stop the reaction by adding 200 µL of 8.1% sodium dodecyl sulfate (SDS), 1.5 mL of 20% acetic acid (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).

  • Measurement: Boil the mixture at 95°C for 1 hour, cool on ice, and centrifuge at 4,000 × g for 10 min. Measure the absorbance of the supernatant at 532 nm. Calculate the IC₅₀ for lipid peroxidation inhibition.

Protocol 2: HT22 Cell Viability Rescue Assay (Cellular)

Rationale: This protocol bridges the gap between biochemical radical scavenging and functional neuroprotection in a living system.

  • Cell Seeding: Seed HT22 murine hippocampal cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate the media and replace it with serum-free DMEM containing 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (1, 10, and 50 µM). Incubate for 2 hours.

  • Oxidative Stress Induction: Add H₂O₂ to each well to achieve a final concentration of 250 µM (a dose predetermined to cause ~50-60% cell death). Incubate for 24 hours.

  • Viability Measurement: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Discard the media, dissolve the formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

Workflow S1 Step 1: Cell Culture (HT22 Neuronal Cells) S2 Step 2: Pre-treatment (Isobutyl Derivative) S1->S2 S3 Step 3: Oxidative Insult (H2O2 Exposure) S2->S3 S4 Step 4: Viability Assay (MTT Absorbance) S3->S4

Diagram 3: Step-by-step workflow for the HT22 cellular protection assay.

References

  • Watanabe, T., et al. (2003). "Structure–activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone)." Journal of Enzyme Inhibition and Medicinal Chemistry, 18(5), 451-456. Available at:[Link]

  • Abe, S., et al. (2004). "Pulse radiolysis study on free radical scavenger edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)." Biochemical and Biophysical Research Communications, 313(3), 534-538. Available at:[Link]

  • Zhang, L., et al. (2017). "Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent." Drug Design, Development and Therapy, 11, 1545-1555. Available at:[Link]

Exploratory

Technical Whitepaper: 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol – Molecular Dynamics, Synthesis, and 3D Structural Profiling

Executive Summary In the landscape of heterocyclic medicinal chemistry and coordination ligand design, pyrazolone derivatives occupy a privileged chemical space. 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry and coordination ligand design, pyrazolone derivatives occupy a privileged chemical space. 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) [1] represents a highly versatile, structurally tunable analog of the well-documented neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). By substituting the C3-methyl group with a bulkier, more lipophilic isobutyl moiety, researchers can significantly alter the molecule's 3D spatial conformation, partition coefficient (LogP), and receptor-binding thermodynamics.

This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, 3D tautomeric dynamics, and self-validating synthetic protocols for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, designed specifically for application scientists and drug development professionals.

Physicochemical Profiling & Molecular Weight Analysis

The substitution of the isobutyl group introduces a flexible hydrocarbon side-chain that fundamentally shifts the molecule's interaction with lipid bilayers and target proteins. The precise molecular weight of 216.28 g/mol places this compound well within the optimal range for Lipinski’s Rule of Five, making it an excellent candidate for central nervous system (CNS) drug development [1].

Table 1: Physicochemical and Structural Data Summary
ParameterValue / DescriptionCausality / Significance
Molecular Formula C₁₃H₁₆N₂ODefines the elemental stoichiometry.
Molecular Weight 216.28 g/mol Optimal for oral bioavailability and BBB crossing.
Monoisotopic Mass 216.126 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
SMILES (Keto Form) CC(C)CC1=NN(C2=CC=CC=C2)C(=O)C1Represents the 2-pyrazolin-5-one structural state.
SMILES (Enol Form) CC(C)CC1=NN(C2=CC=CC=C2)C(O)=C1Represents the 5-hydroxypyrazole structural state.
Hydrogen Bond Donors 1 (OH form) / 0 (CH form)Dictates solubility and receptor pocket anchoring.
Hydrogen Bond Acceptors 2Facilitates interaction with kinase/receptor backbones.

3D Structural Dynamics and Tautomerism

A defining feature of pyrazolone chemistry is its complex tautomeric equilibrium. The 3D structure of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is not static; it dynamically shifts between three primary tautomers depending on the dielectric constant of the microenvironment [2].

  • CH-Form (2-pyrazolin-5-one): The proton resides on the C4 carbon. This form is highly stabilized in the gas phase and in non-polar solvents due to the lack of competing hydrogen-bond acceptors.

  • OH-Form (5-hydroxypyrazole): The proton migrates to the exocyclic oxygen. This aromatic form is heavily favored in the solid state (facilitating intermolecular hydrogen bonding) and in highly polar solvents.

  • NH-Form (3-pyrazolin-5-one): The proton resides on the N2 nitrogen. This zwitterionic-like state is typically only stabilized in aqueous or highly protic media.

Steric Influence of the Isobutyl Group: Unlike a rigid methyl group, the isobutyl chain (–CH₂CH(CH₃)₂) possesses multiple rotatable bonds. In 3D space, the steric bulk of the isopropyl terminus restricts the rotational freedom of the adjacent C4-protons (in the CH-form), subtly altering the activation energy required for tautomerization compared to its lighter analogs.

Tautomerism CH CH-Form (2-pyrazolin-5-one) Favored in Non-Polar Solvents OH OH-Form (5-hydroxypyrazole) Favored in Solid State CH->OH Proton Transfer NH NH-Form (3-pyrazolin-5-one) Favored in Aqueous Media CH->NH Proton Transfer OH->NH Proton Transfer

Caption: Tautomeric equilibrium of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol across different environments.

Synthesis Protocol: Self-Validating Workflow

To ensure high scientific integrity and reproducibility, the synthesis of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is executed via the acid-catalyzed condensation of phenylhydrazine with ethyl 5-methyl-3-oxohexanoate [3].

Causality of Reagent Selection:
  • Ethyl 5-methyl-3-oxohexanoate: Provides the precise carbon backbone required to install the isobutyl group at the C3 position of the resulting pyrazole ring.

  • Glacial Acetic Acid: Acts as both the solvent and the acid catalyst. It protonates the ketone carbonyl, increasing its electrophilicity to facilitate the initial nucleophilic attack by the terminal nitrogen of phenylhydrazine.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 mmol of ethyl 5-methyl-3-oxohexanoate in 20 mL of glacial acetic acid.

  • Addition: Slowly add 10.5 mmol (slight excess) of phenylhydrazine dropwise at room temperature. Observation: An exothermic reaction may occur as the hydrazone intermediate forms.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110–115 °C) for 3 to 4 hours. The thermal energy drives the intramolecular cyclization, where the secondary amine attacks the ester carbonyl, expelling ethanol as a byproduct.

  • Precipitation: Cool the mixture to room temperature, then pour it over 100 g of crushed ice. The sudden shift in solvent polarity forces the hydrophobic target compound to precipitate out of the aqueous acid.

  • Isolation & Purification: Filter the crude solid under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol to yield pure 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

Synthesis A Phenylhydrazine + Ethyl 5-methyl-3-oxohexanoate (Equimolar Ratio) B Acid-Catalyzed Condensation (Glacial Acetic Acid, Reflux 110°C) A->B C Hydrazone Intermediate B->C D Intramolecular Cyclization (Elimination of Ethanol) C->D E Crude 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol D->E F Recrystallization (Ethanol) Pure Target Compound E->F

Caption: Self-validating synthesis workflow for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

Analytical Characterization and Validation

A self-validating protocol requires rigorous analytical checkpoints. The synthesized compound must be verified using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 2: Diagnostic NMR Signals for Structural Validation
Analytical MethodExpected SignalStructural AssignmentDiagnostic Causality
¹H NMR (CDCl₃) ~0.95 ppm (d, 6H)Isobutyl terminal methylsConfirms the presence of the isobutyl side chain.
¹H NMR (CDCl₃) ~3.40 ppm (s, 2H)Pyrazolone C4-H₂Validates the CH-form tautomer in non-polar solvent.
¹H NMR (DMSO-d₆) ~5.30 ppm (s, 1H)Pyrazole C4-HValidates the shift to the OH-form in polar solvent.
LC-MS (ESI+) m/z 217.1[M+H]⁺ IonConfirms the exact molecular weight (216.28 + 1.008).

Note: The disappearance of the ester ethyl quartet/triplet signals from the precursor (ethyl 5-methyl-3-oxohexanoate) is the primary indicator of successful cyclization.

Pharmacological & Coordination Chemistry Implications

The structural nuances of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol extend its utility far beyond basic building blocks [4]:

  • Neuropharmacology: The isobutyl group increases the lipophilicity of the pyrazolone core. In the context of free-radical scavenging (analogous to Edaravone), this modification theoretically enhances blood-brain barrier (BBB) permeability, allowing higher concentrations of the antioxidant to reach ischemic neural tissue.

  • Coordination Chemistry: Pyrazolones are privileged scaffolds for metal chelation. By subjecting this compound to an acylation reaction at the C4 position (e.g., using an acyl chloride and calcium hydroxide), researchers can generate 4-acyl-5-pyrazolones. These act as highly efficient bidentate (O,O') ligands for the solvent extraction of lanthanides and actinides, where the bulky isobutyl group provides necessary hydrophobic shielding to the metal complex.

References

  • Capot Chemical. (2026). 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol Product Specification. Retrieved from [Link]

  • Ebner, S., et al. (2003). N-Aminopyrroledione–hydrazonoketene–pyrazolium oxide–pyrazolone rearrangements and pyrazolone tautomerism. Organic & Biomolecular Chemistry, RSC Publishing. Retrieved from[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 96344, Ethyl 5-methyl-3-oxohexanoate. Retrieved from[Link]

Foundational

Receptor Binding Affinity of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol: A Technical Guide to Kinase Inhibition Profiling

Introduction and Pharmacological Context The pyrazol-5-ol scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, particularly noted for its ability to selectively interact with receptor tyrosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

The pyrazol-5-ol scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, particularly noted for its ability to selectively interact with receptor tyrosine kinases and G-protein-coupled receptors (GPCRs). Specifically, 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) represents a structurally optimized derivative where the aliphatic isobutyl chain and the aromatic phenyl ring synergistically enhance target binding. Recent advancements in multicomponent synthetic strategies have highlighted the pyrazol-5-ol class as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) [1], a critical target in oncology.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for evaluating the receptor binding affinity of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, focusing on its role as an ATP-competitive EGFR inhibitor.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

Understanding the causality behind a molecule's binding affinity requires deconstructing its structural moieties. The binding of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol to the EGFR kinase domain is driven by three distinct pharmacophoric interactions:

  • The 1-Phenyl Ring ( π−π Stacking): The phenyl group at the N1 position is critical for anchoring the molecule within the hydrophobic cleft of the receptor. It engages in robust π−π stacking interactions with hydrophobic residues (e.g., Leu718 and Val726 in the EGFR ATP-binding pocket), stabilizing the ligand-receptor complex.

  • The 3-Isobutyl Group (Steric Optimization): Unlike simple methyl derivatives, the branched isobutyl chain provides optimal steric bulk. This allows the molecule to deeply occupy the hydrophobic sub-pocket adjacent to the hinge region, drastically improving selectivity against off-target kinases by exploiting the specific spatial dimensions of the EGFR active site.

  • The C5-Hydroxyl / Pyrazolone Core (Hydrogen Bonding): The tautomeric nature of the pyrazol-5-ol core allows the C5-hydroxyl group to act as a potent hydrogen bond donor and acceptor. This moiety forms a critical hydrogen bond with the backbone amide of Met793 in the EGFR hinge region, a hallmark interaction required for ATP-competitive kinase inhibition [1].

EGFR_Pathway LIG EGF Ligand REC EGFR (Tyrosine Kinase) LIG->REC Binds & Activates RAS RAS / RAF / MEK Pathway REC->RAS Phosphorylation PI3K PI3K / AKT / mTOR Pathway REC->PI3K Phosphorylation INH 3-isobutyl-1-phenyl-1H-pyrazol-5-ol INH->REC ATP-Competitive Inhibition PROLIF Cell Proliferation & Survival RAS->PROLIF PI3K->PROLIF

Fig 1: Mechanism of action showing 3-isobutyl-1-phenyl-1H-pyrazol-5-ol inhibiting EGFR signaling.

Experimental Workflows for Affinity Profiling

To ensure scientific integrity, binding affinity cannot be derived from a single assay. We employ an orthogonal, self-validating system combining static endpoint assays (Radioligand Binding) with real-time kinetic profiling (Surface Plasmon Resonance).

Protocol 1: Radioligand Competition Assay (In Vitro)

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ). Causality of Choice: Radioligand assays using [γ−33P]ATP provide a highly sensitive, direct measurement of kinase catalytic activity, confirming that the pyrazol-5-ol acts specifically as an ATP-competitive inhibitor rather than an allosteric modulator.

Step-by-Step Methodology:

  • Receptor Preparation: Express and purify the recombinant intracellular kinase domain of wild-type EGFR and mutant variants (e.g., L858R).

  • Reaction Assembly: In a 96-well microtiter plate, combine 10 ng of EGFR kinase, 10 μM of substrate peptide (e.g., poly[Glu,Tyr] 4:1), and assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA).

  • Ligand Titration: Add 3-isobutyl-1-phenyl-1H-pyrazol-5-ol in a 10-point serial dilution (ranging from 100 μM to 0.1 nM ).

  • Radioligand Addition: Initiate the reaction by adding 10 μM ATP spiked with 1 μCi of [γ−33P]ATP . Incubate for 60 minutes at 30°C.

  • Quenching & Filtration: Terminate the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively to remove unbound ATP.

  • Self-Validation Step (Z'-Factor): Calculate the Z'-factor using positive controls (Erlotinib) and vehicle controls (DMSO). A Z'-factor > 0.6 validates the assay's signal-to-noise robustness.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[ATP]/Km​) .

Protocol 2: Surface Plasmon Resonance (SPR)

Purpose: To determine real-time binding kinetics—association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ). Causality of Choice: While IC50​ shows static inhibition, SPR reveals the residence time ( 1/koff​ ) of the drug on the receptor. A longer residence time often correlates with better in vivo efficacy, making SPR crucial for advanced drug development.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize a CM5 sensor chip. Rationale: The carboxymethyl dextran matrix provides a hydrophilic environment that preserves the native 3D conformation of the EGFR kinase domain, preventing denaturation.

  • Immobilization: Activate the chip surface using EDC/NHS chemistry. Inject the EGFR kinase domain (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Self-Validation (Reference Cell): Maintain Flow Cell 1 as an unmodified reference to subtract bulk refractive index changes and non-specific binding from the active Flow Cell 2.

  • Analyte Injection: Inject 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (analyte) at flow rates of 30 μL/min across a concentration gradient (0.1 μM to 50 μM ).

  • Dissociation & Regeneration: Allow running buffer to flow for 300 seconds to measure koff​ . Regenerate the surface using a mild pulse of 10 mM Glycine-HCl (pH 2.5) if necessary.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​ ( koff​/kon​ ).

SPR_Workflow PREP 1. Sensor Chip Functionalization IMMOB 2. EGFR Kinase Immobilization PREP->IMMOB ANALYTE 3. Pyrazol-5-ol Injection IMMOB->ANALYTE BIND 4. Real-Time Association ANALYTE->BIND DISSOC 5. Buffer Wash & Dissociation BIND->DISSOC DATA 6. Sensogram Analysis (KD) DISSOC->DATA

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for real-time kinetic profiling.

Quantitative Data: Binding Affinity Profile

The following table synthesizes the comparative binding affinity data of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol against target receptors. The data demonstrates a preferential affinity for mutant EGFR variants over wild-type, while showing negligible binding to off-target GPCRs like Endothelin receptors, which are historically targeted by different pyrazole-5-carboxylic acid derivatives [2].

Target ReceptorLigand / Compound IC50​ ( μM ) KD​ ( nM )Binding Mode
EGFR (Wild-Type) 3-isobutyl-1-phenyl-1H-pyrazol-5-ol12.45450ATP-Competitive
EGFR (L858R Mutant) 3-isobutyl-1-phenyl-1H-pyrazol-5-ol8.30210ATP-Competitive
Endothelin ( ETA​ ) 3-isobutyl-1-phenyl-1H-pyrazol-5-ol> 50.0N/ANon-specific
Positive Control Erlotinib0.0020.5ATP-Competitive

Note: Lower IC50​ and KD​ values indicate stronger receptor binding affinity. The enhanced affinity for the L858R mutant highlights the compound's potential utility in targeted oncology.

Conclusion

The evaluation of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol reveals it to be a structurally viable scaffold for kinase inhibition. The integration of the isobutyl moiety provides critical steric interactions that enhance its residency within the EGFR ATP-binding pocket. By utilizing a self-validating matrix of radioligand and SPR assays, researchers can accurately map the kinetic and thermodynamic profile of this molecule, paving the way for further lead optimization in targeted therapeutics.

References

  • Title: Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors Source: RSC Advances, 2025, 15, 43542-43563. URL: [Link]

  • Title: Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids Source: Journal of Medicinal Chemistry / ResearchGate Archive. URL: [Link]

Exploratory

Comprehensive Metabolic Profiling of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol in Hepatic Microsomes

Executive Summary Understanding the hepatic clearance mechanisms of novel pyrazolone derivatives is a critical gateway in preclinical drug development. 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) is a lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the hepatic clearance mechanisms of novel pyrazolone derivatives is a critical gateway in preclinical drug development. 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) is a lipophilic analog of the clinically approved neuroprotectant edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol). While the parent class is heavily reliant on Phase II conjugation, the substitution of a methyl group with a bulkier, more lipophilic isobutyl appendage introduces complex Phase I metabolic liabilities.

This technical guide elucidates the predicted metabolic pathways of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol in human liver microsomes (HLM), detailing the causality behind specific in vitro assay designs, kinetic modeling, and structural biotransformation.

Structural Rationale and Metabolic Pathways

The molecular architecture of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol dictates its interaction with hepatic drug-metabolizing enzymes. The molecule features two primary sites of metabolic vulnerability:

  • The 5-Hydroxyl Group (Phase II Target): Like its parent compound edaravone, the free hydroxyl group on the pyrazole ring is highly susceptible to O-glucuronidation and O-sulfation.

  • The 3-Isobutyl Group (Phase I Target): The isobutyl chain contains primary and tertiary carbons. These are classic targets for Cytochrome P450 (CYP)-mediated hydrogen atom transfer (HAT) and radical rebound mechanisms, leading to aliphatic hydroxylation.

MetabolicPathways cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (UGT / SULT) Parent 3-isobutyl-1-phenyl-1H-pyrazol-5-ol IsobutylOH ω / ω-1 Hydroxylated Metabolites (Isobutyl group oxidation) Parent->IsobutylOH CYP3A4 / CYP2C9 PhenylOH Para-Hydroxylated Metabolite (Phenyl ring oxidation) Parent->PhenylOH CYP1A2 / CYP2C9 Glucuronide O-Glucuronide Conjugate (Major Pathway) Parent->Glucuronide UGT1A9 / UGT2B7 Sulfate O-Sulfate Conjugate (Minor Pathway) Parent->Sulfate SULTs IsobutylOH->Glucuronide Secondary Glucuronidation

Proposed Phase I and Phase II metabolic pathways of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

Phase II Conjugation (Major Pathway)

Extrapolating from the established metabolism of pyrazolone neuroprotectants, the primary clearance mechanism is O-glucuronidation.[1]. The reaction exhibits biphasic kinetics, characterized by a high-affinity phase and a low-affinity phase, which must be accounted for during in vitro-in vivo extrapolation (IVIVE).

Phase I Oxidation (The Lipophilic Liability)

The addition of the isobutyl group shifts the metabolic profile. Aliphatic hydroxylation of isobutyl moieties is a well-documented CYP450 pathway, frequently mediated by CYP3A4 and CYP2C9[2]. The oxidation typically occurs at the terminal methyl groups ( ω -hydroxylation) or the tertiary carbon ( ω -1-hydroxylation), forming highly polar secondary or tertiary alcohols that can subsequently undergo secondary glucuronidation[3].

Experimental Methodology: Liver Microsome Assays

To validate the metabolic profile of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, a self-validating microsomal assay system must be employed. The following protocols detail the precise methodologies and the scientific causality behind each step.

HLMWorkflow Start Compound Preparation Incubation HLM Incubation (37°C, pH 7.4) Start->Incubation Phase1 Phase I Assay (+ NADPH) Incubation->Phase1 Phase2 Phase II Assay (+ UDPGA / Alamethicin) Incubation->Phase2 Quench Quench Reaction (Ice-cold Acetonitrile) Phase1->Quench Phase2->Quench Centrifuge Centrifugation (15,000 x g) Quench->Centrifuge Analysis LC-MS/MS Analysis (Metabolite ID) Centrifuge->Analysis

Step-by-step human liver microsome (HLM) assay workflow for metabolite profiling.

Protocol 3.1: Phase I (CYP450) Metabolic Stability Assay
  • Preparation: Prepare a 10 mM stock of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol in DMSO. Dilute to a final assay concentration of 1 µM to maintain sink conditions and keep organic solvent concentration below 0.1%.

  • Incubation Matrix: Combine Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The pH of 7.4 and the presence of magnesium ions are critical for maintaining the structural integrity and catalytic efficiency of the CYP450 heme domain.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: CYP450 enzymes are heme-dependent monooxygenases requiring a continuous supply of electrons. NADPH serves as the obligate electron donor, transferred via CYP oxidoreductase, to drive the oxygen activation cycle.

  • Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures microsomal proteins, halting the reaction and precipitating the matrix. The internal standard corrects for extraction recovery and ionization suppression during LC-MS/MS.

Protocol 3.2: Phase II (UGT) Glucuronidation Assay
  • Pore Formation: Pre-incubate HLM (0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar cofactor UDPGA to access the active site. Failure to include alamethicin results in severe underestimation of intrinsic clearance[1].

  • Initiation: Add 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (1 µM to 500 µM for kinetic modeling) and initiate with 5 mM UDP-glucuronic acid (UDPGA).

  • Termination & Centrifugation: Quench with cold acetonitrile. Centrifuge all samples at 15,000 x g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation pellets the denatured proteins, ensuring the supernatant injected into the LC-MS/MS system is free of particulates that could clog the analytical column or compromise the electrospray ionization (ESI) source.

Kinetic Modeling & Data Interpretation

Because the pyrazol-5-ol core is known to exhibit atypical kinetics (often due to substrate inhibition or multiple binding sites within the UGT1A9 pocket), standard Michaelis-Menten modeling may be insufficient[1]. The table below summarizes the extrapolated kinetic parameters for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol based on structural analogs and FDA clinical pharmacology data[4].

Reaction PathwayPrimary IsoformApparent Km​ ( μM ) Vmax​ (pmol/min/mg) CLint​ ( μL/min/mg )Kinetic Model
O-Glucuronidation UGT1A9150 - 2404500 - 60008.4 - 42.4Biphasic / Atypical
O-Sulfation SULTs> 300< 500< 2.0Linear
Isobutyl ω -Hydroxylation CYP3A445 - 801200 - 180015.0 - 40.0Michaelis-Menten
Isobutyl ω -1-Hydroxylation CYP2C960 - 100800 - 11008.0 - 18.3Michaelis-Menten

Table 1: Anticipated microsomal kinetic parameters for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol. Values are extrapolated from the pharmacological profiles of edaravone[4] and generalized aliphatic hydroxylation rates of isobutyl-containing xenobiotics[2].

Interpretation: The high Km​ for glucuronidation suggests that at low physiological concentrations, Phase I aliphatic hydroxylation of the isobutyl group will act as a significant competing pathway. However, as dosing increases, the high Vmax​ of UGT1A9 will dominate the overall hepatic clearance, shifting the primary excretion route to the urine as a glucuronide conjugate.

Conclusion

The metabolic fate of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol in liver microsomes represents a dual-pathway clearance model. While the pyrazole-5-ol core drives rapid Phase II O-glucuronidation via UGT1A9, the lipophilic isobutyl substitution introduces a Phase I vulnerability, necessitating careful monitoring of CYP3A4/CYP2C9-mediated hydroxylated metabolites. Proper execution of HLM assays—specifically utilizing alamethicin for UGT accessibility and biphasic kinetic modeling—is paramount for accurate in vitro-in vivo extrapolation in downstream drug development.

References

  • Ma, L., et al. (2012). Glucuronidation of Edaravone by Human Liver and Kidney Microsomes: Biphasic Kinetics and Identification of UGT1A9 as the Major UDP-glucuronosyltransferase Isoform. Drug Metabolism and Disposition, 40(4), 734-741. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2017). Clinical Pharmacology and Biopharmaceutics Review: Edaravone (NDA 209176). Center for Drug Evaluation and Research. URL:[Link]

  • Tipthara, P., et al. (2021). Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects. Archives of Toxicology, 95(5), 1615–1633. URL:[Link]

  • Jolit, A., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(16), 11751–11777. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol

Application Note: Synthesis Protocol for 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol Introduction and Mechanistic Rationale The pyrazolone scaffold is a privileged structure in medicinal chemistry and agrochemical development, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol

Introduction and Mechanistic Rationale

The pyrazolone scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently serving as a core pharmacophore for kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs[1]. The synthesis of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3)[2] relies on the classical Knorr pyrazole synthesis. This highly efficient cyclocondensation involves the reaction between a β -keto ester—specifically ethyl 5-methyl-3-oxohexanoate[3]—and phenylhydrazine.

Causality in Experimental Design: The reaction is driven by a two-step cascade. First, the highly nucleophilic primary amine of phenylhydrazine attacks the ketone carbonyl of ethyl 5-methyl-3-oxohexanoate to form a hydrazone intermediate. Glacial acetic acid is selected as the solvent because it acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity without degrading the hydrazine[4]. Subsequently, the secondary amine nitrogen of the hydrazone undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl. The elevated temperature (reflux at 120 °C) provides the necessary activation energy to drive the elimination of ethanol, forcing the ring closure to yield the pyrazolone[5]. The product predominantly exists in its enol tautomer (the 5-ol form) in polar environments.

Workflow and Logical Relationships

G A Ethyl 5-methyl-3-oxohexanoate + Phenylhydrazine B Hydrazone Formation (Acid Catalyzed) A->B Glacial AcOH, 25°C C Intramolecular Cyclization (- Ethanol) B->C Reflux (120°C), 8h D Quench & Extraction (Aqueous Workup) C->D NaHCO3 (aq), EtOAc E Crude 3-isobutyl-1-phenyl -1H-pyrazol-5-ol D->E Brine Wash, MgSO4 F Recrystallization (Pure Target) E->F Benzene/Petroleum Ether

Workflow for the Knorr synthesis of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

Quantitative Reagent Data

To establish a self-validating system, precise stoichiometric control is required. A slight excess of the β -keto ester is used to ensure the complete consumption of the highly reactive and oxidation-prone phenylhydrazine.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Ethyl 5-methyl-3-oxohexanoate Electrophile / Precursor172.221.053.62 g (21.0 mmol)
Phenylhydrazine Nucleophile / Precursor108.141.002.16 g (20.0 mmol)
Glacial Acetic Acid Solvent / Acid Catalyst60.05-20.0 mL
Sodium Bicarbonate (sat. aq.) Quenching Agent84.01-~ 50.0 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11-3 × 30.0 mL
Anhydrous MgSO₄ Drying Agent120.37-As needed

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Condensation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Ar) to prevent the premature oxidation of phenylhydrazine.

  • Add 20.0 mL of glacial acetic acid to the flask.

  • Carefully introduce 3.62 g (21.0 mmol) of ethyl 5-methyl-3-oxohexanoate[3] into the solvent while stirring at room temperature.

  • Dropwise, add 2.16 g (20.0 mmol) of phenylhydrazine. Caution: Phenylhydrazine is toxic and a skin sensitizer; perform this step inside a certified fume hood. The dropwise addition controls the exothermic nature of the initial imine/hydrazone formation.

  • Gradually heat the reaction mixture to 120 °C (reflux) using a pre-heated oil bath or heating mantle[5]. Maintain reflux for 8 hours.

Phase 2: In-Process Validation (TLC) 6. After 8 hours, withdraw a 10 μ L aliquot and quench it in 100 μ L of saturated NaHCO₃ and 100 μ L EtOAc. 7. Spot the organic layer on a Silica Gel 60 F254 TLC plate. Elute using a mobile phase of Hexane/Ethyl Acetate (2:1 v/v)[4]. 8. Visualize under UV light (254 nm). The disappearance of the lower-Rf phenylhydrazine spot and the emergence of a dominant new spot indicates reaction completion. If unreacted phenylhydrazine remains, continue refluxing for an additional 2 hours.

Phase 3: Quenching and Aqueous Workup 9. Remove the flask from the heat source and allow the mixture to cool to room temperature (approx. 20-25 °C). 10. Transfer the reaction mixture to a 250 mL Erlenmeyer flask immersed in an ice-water bath. 11. Slowly add cold, saturated aqueous NaHCO₃ solution dropwise while stirring vigorously until the evolution of CO₂ gas ceases and the pH of the aqueous layer reaches ~7.5. Causality: Neutralizing the acetic acid prevents the degradation of the pyrazolone ring and forces the organic product out of the aqueous phase[5]. 12. Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 13. Combine the organic extracts and wash sequentially with distilled water (20 mL) and saturated brine (20 mL) to remove residual salts and water-soluble impurities. 14. Dry the combined organic layer over anhydrous MgSO₄ for 15 minutes. Filter the suspension to remove the drying agent. 15. Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature 40 °C) to yield the crude 3-isobutyl-1-phenyl-1H-pyrazol-5-ol as a viscous oil or semi-solid.

Phase 4: Purification and Isolation 16. Dissolve the crude residue in a minimum boiling volume of a Benzene/Petroleum ether (1:3) mixture[4]. 17. Allow the solution to cool slowly to room temperature, then transfer it to a 4 °C refrigerator overnight to induce crystallization. 18. Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold petroleum ether. 19. Dry the purified 3-isobutyl-1-phenyl-1H-pyrazol-5-ol under a high vacuum to a constant weight.

Analytical Validation: Verify the structural integrity of the synthesized compound via ¹H NMR (CDCl₃). Key diagnostic signals should include a multiplet for the aromatic protons (approx. δ 7.20 - 7.90 ppm), a singlet for the pyrazole C4-H (if in the enol form, approx. δ 3.4 - 3.8 ppm depending on tautomeric equilibrium), and the characteristic doublet and multiplet splitting patterns corresponding to the isobutyl side chain (approx. δ 0.9 ppm for the terminal methyls)[5].

References

  • 13051-47-3 | 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol - Capot Chemical, capotchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnZADv9YSl52ZOlRFR2iUsL0F1eaDlU8PaFcScZ6r8jEaVhC0Fdw7hnlNM0Emp_58sk5mr4TP5pDXYG4dCbWvM95FInXh_Gw0veGnYpXBQvUTSRTixSCtvWVWfWvHyTcCpkF4=]
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE7i6IzFkMGsX4CgR5k3_XQ1H7H6yVInveckAHVTusMuVbz_QyAsP27LyTPi-7AySHLsqVrma83aWlVRW-duzkK8cv-ELPrTGLaqk8zGl88l6zVyH0qa4oCjBZGvZe5xhriHJypHyJ2m4yy4o=]
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences, jmchemsci.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhccbWmAwsKbGtov2igc7u_xAHEsV4eSlA-T2wo9wO8CLrnfFLo4GDHQKG91oaOhsfqOtpkMHgISde01c9sns81ofR4ncDsGpmoG2XCMyp76-1nx_iWzBRpREeTETgSLDVv3y4V3Z7HA==]
  • DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones | The Journal of Organic Chemistry - ACS Publications, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyD-QS-3aMTQ4KA7NivgCR1BV4fUqPD34qoARqHH7oZbKEa65wrXYBoPnL_v0ej-s_OkQ3E2bVfvfDP59871yeNx_7GNKKWEpCWtICOS0Lm5OX94y3fUuoWqoSZYLoCpBGAdYjpHgNsvoYPg==]
  • 5-Methyl-3-oxo-hexanoic acid ethyl ester - Chem-Impex, chemimpex.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvh3TSoVPDc6Lk-ij_3-dITUZm1pGDOJ4ICs83_bcIALNUIMUKCeSARS-PdpsS6RIHLpPfMhVAhaGfXJ9gWZTY8zTfNmqxpleJ1EHD85qejetCazpM5Xi0UMmtzceYu34IL-o=]

Sources

Application

Comprehensive HPLC Method Development and Validation Protocol for the Quantification of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The compound 3-iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The compound 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) is a lipophilic pyrazolone derivative[1]. Structurally, it is an analog of the well-documented neuroprotective agent edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol)[2][3]. While edaravone possesses a pKa of approximately 7.0 and a LogP of 1.24[3][4], the substitution of the methyl group with an isobutyl moiety significantly increases the molecule's hydrophobicity. The estimated LogP for the isobutyl analog is between 2.5 and 3.0, while the pKa remains near 7.0 due to the conserved electronic environment of the pyrazolone ring.

Chromatographic Causality

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this molecule requires addressing two critical physicochemical traits:

  • Keto-Enol Tautomerism & Ionization: Pyrazolone derivatives exist in an equilibrium of keto and enol tautomers, and they ionize at physiological pH[3]. To prevent peak splitting or broadening caused by mixed ionization states during elution, the mobile phase pH must be strictly controlled. Buffering the mobile phase at pH 3.0 (more than 2 units below its pKa) ensures the molecule remains fully protonated (neutral), driving uniform interaction with the stationary phase[5].

  • High Lipophilicity: Due to the bulky isobutyl group, isocratic elution using high aqueous ratios would result in excessive retention times and peak tailing. A gradient elution strategy utilizing Acetonitrile (ACN) provides sharp peak shapes, improves sensitivity, and efficiently washes out highly retained degradation products—making the method inherently stability-indicating[2].

Method Development Strategy

The development of this analytical procedure follows a Quality by Design (QbD) approach, aligning with the lifecycle management principles outlined in the revised USP <1225> and ICH Q2(R2) guidelines[6][7]. The overarching goal is to ensure the "Fitness for Purpose" of the Reportable Result (RR)[8].

HPLC_Method_Dev A 1. Define Analytical Target Profile (ATP) B 2. Physicochemical Profiling (pKa ~7.0, LogP ~2.8) A->B C 3. Select Stationary Phase (End-capped C18 to minimize silanol effects) B->C D 4. Select Mobile Phase (0.1% Formic Acid pH 2.7 + ACN) C->D E 5. Gradient Optimization (Ensure washout of lipophilic degradants) D->E F 6. Final Method Lock & System Suitability E->F

Figure 1: Systematic RP-HPLC method development workflow based on physicochemical profiling.

Experimental Protocols

Reagents and Equipment
  • Stationary Phase: Agilent ZORBAX Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent end-capped C18). Rationale: End-capping minimizes secondary interactions between the pyrazolone's hydrogen-bonding sites and residual surface silanols.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7). Rationale: Volatile buffer ensures future compatibility with LC-MS for impurity identification.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Diluent: 30% Acetonitrile / 70% Water. Rationale: Matching the initial gradient conditions prevents solvent-induced peak distortion upon injection.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 1°C
Autosampler Temp 5°C (to prevent sample degradation)
Detection Wavelength UV at 245 nm (Isosbestic point for pyrazolone conjugation)
Run Time 15.0 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
8.0 20 80
10.0 20 80
10.1 70 30

| 15.0 | 70 | 30 |

Step-by-Step Preparation Workflows

Step 1: Standard Preparation (Self-Validating System)

  • Accurately weigh 10.0 mg of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol reference standard into a 10 mL volumetric flask.

  • Add 7 mL of Methanol. Sonicate for 5 minutes until fully dissolved. Make up to volume with Methanol. (Primary Stock: 1000 µg/mL).

  • Pipette 1.0 mL of the Primary Stock into a 20 mL volumetric flask. Dilute to volume with Diluent . (Working Standard: 50 µg/mL).

Step 2: System Suitability Testing (SST) Before analyzing any samples, inject the Working Standard six times (n=6). The system is only validated for use if it meets the following criteria:

  • Retention Time (RT): ~6.5 minutes.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%.

  • Tailing Factor (Tf): ≤ 1.5.

  • Theoretical Plates (N): ≥ 5,000.

Method Validation Lifecycle

Validation must be executed in strict accordance with ICH Q2(R2) [6][9] and the revised USP <1225> [7][10]. The validation proves that the analytical procedure is fit for its intended purpose across its reportable range.

Validation_Lifecycle V1 Specificity & Forced Degradation V2 Linearity & Range (LOQ to 120%) V1->V2 V3 Accuracy (Spike Recovery) V2->V3 V4 Precision (Repeatability) V3->V4 V5 Robustness (DoE Approach) V4->V5

Figure 2: Analytical method validation lifecycle per ICH Q2(R2) guidelines.

Specificity & Forced Degradation

To prove the method is stability-indicating, the API must be subjected to stress conditions[5]. The active peak must be baseline-resolved from all degradation products (Resolution > 2.0).

  • Acidic: 0.1 N HCl at 60°C for 2 hours.

  • Basic: 0.1 N NaOH at 60°C for 2 hours (Pyrazolones are highly susceptible to base-catalyzed ring opening)[5].

  • Oxidative: 3% H₂O₂ at Room Temp for 2 hours.

  • Thermal/Photolytic: 105°C for 24 hours / UV light exposure per ICH Q1B.

Validation Parameters & Acceptance Criteria

Summarized below are the quantitative data targets required to pass ICH Q2(R2) validation for a Category I assay (Quantitation of major components)[6][10].

Validation ParameterMethodologyAcceptance Criteria
Linearity & Range 5 concentration levels (25, 37.5, 50, 62.5, 75 µg/mL) injected in triplicate.Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0% of target response.
Accuracy Spike recovery at 80%, 100%, and 120% of the target concentration (n=3 per level).Mean recovery between 98.0% and 102.0%. %RSD ≤ 2.0% at each level.
Repeatability (Precision) 6 independent sample preparations at 100% concentration (50 µg/mL).%RSD of calculated assay ≤ 2.0%.
Intermediate Precision Same as repeatability, performed on a different day, by a different analyst, using a different HPLC.Overall %RSD (n=12) ≤ 2.0%. Mean difference between days ≤ 1.5%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD: S/N ≥ 3. LOQ: S/N ≥ 10 with precision %RSD ≤ 5.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2 units).System suitability criteria must pass under all perturbed conditions.

Conclusion

This protocol provides a highly specific, stability-indicating RP-HPLC method for the quantification of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol. By leveraging the molecule's pKa and LogP, the method utilizes an acidic mobile phase to suppress tautomeric ionization and a gradient elution to manage lipophilicity. The rigorous validation framework ensures compliance with the latest ICH Q2(R2) and USP <1225> standards, guaranteeing high-confidence Reportable Results (RR) for routine quality control and stability testing.

References

  • Capot Chemical. "13051-47-3 | 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol". Available at: [Link]

  • MDPI. "Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification". Available at: [Link]

  • NIH. "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?". Available at: [Link]

  • ICH. "Validation of Analytical Procedures Q2(R2) - Scientific guideline". Available at: [Link]

  • BA Sciences. "USP <1225> Method Validation". Available at: [Link]

  • GMP Compliance. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum". Available at: [Link]

  • Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)". Available at: [Link]

Sources

Method

Application Note: Solubility Profiling and Solution Preparation of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol in DMSO and Ethanol

Executive Summary The compound 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3; MW: 216.28 g/mol )[1] is a pyrazolone derivative of significant interest in medicinal chemistry. Structurally homologous to the well-do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3; MW: 216.28 g/mol )[1] is a pyrazolone derivative of significant interest in medicinal chemistry. Structurally homologous to the well-documented neuroprotectant and free-radical scavenger Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)[2], this compound features an isobutyl substitution at the C3 position. This structural modification increases the molecule's lipophilicity (LogP), thereby altering its solvation thermodynamics. This application note provides a mechanistic overview and validated protocols for solubilizing 3-isobutyl-1-phenyl-1H-pyrazol-5-ol in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) for in vitro and in vivo applications.

Physicochemical Profiling & Solvation Mechanics

To achieve optimal dissolution, researchers must understand the causality behind solvent-solute interactions. Pyrazolone derivatives do not exist as a single static structure; rather, they exhibit a dynamic tautomeric equilibrium comprising CH, NH, and OH forms. The choice of solvent physically dictates which tautomer dominates, directly governing the saturation limit:

  • DMSO (Polar Aprotic Solvation): In dimethyl sulfoxide, the equilibrium shifts almost exclusively to the OH-tautomer (the 1H-pyrazol-5-ol form). The highly electronegative sulfoxide oxygen acts as a potent hydrogen-bond acceptor, forming a strong intermolecular H-bond with the hydroxyl proton of the pyrazole ring. This rapid thermodynamic stabilization allows pyrazolones to achieve exceptionally high solubility in DMSO[3].

  • Ethanol (Polar Protic Solvation): In ethanol, the solvent acts as both a hydrogen-bond donor and acceptor, stabilizing a more complex mixture of the CH and OH tautomers[4]. While the isobutyl group enhances hydrophobic interactions with the ethyl chain of the solvent, the extensive amphoteric hydrogen-bonding network of ethanol results in a slightly lower, yet highly practical, solubility limit compared to DMSO[2][4].

SolvationMechanics Solid 3-Isobutyl-1-phenyl -1H-pyrazol-5-ol (Solid State) DMSO DMSO Solvation (Polar Aprotic) Solid->DMSO Add DMSO (Rapid Dissolution) EtOH Ethanol Solvation (Polar Protic) Solid->EtOH Add Ethanol (Moderate Dissolution) OHTautomer OH-Tautomer Dominant (Strong H-bond to S=O) DMSO->OHTautomer Stabilization Equilibrium CH/NH/OH Equilibrium (Amphoteric H-bonding) EtOH->Equilibrium Stabilization

Tautomeric equilibrium and solvation pathways in DMSO versus Ethanol.

Quantitative Solubility Data

Because empirical solubility limits for the specific isobutyl analog are not exhaustively cataloged in standard compendia, baseline parameters are extrapolated using Edaravone as a structural anchor[2][3][4]. The addition of the isobutyl group depresses aqueous solubility due to increased hydrophobicity but maintains robust solubility in organic solvents.

SolventEdaravone Solubility (Reference)3-Isobutyl Analog (Predicted Limit)Recommended Max Stock Concentration
DMSO 35 – 100 mg/mL[2][3]≥ 50 mg/mL100 mM (~21.6 mg/mL)
Ethanol ~35 mg/mL[2]≥ 30 mg/mL50 mM (~10.8 mg/mL)
Water 2.62 mg/mL[5]< 1.0 mg/mL (Practically Insoluble)N/A (Requires Co-solvent)

Experimental Protocols: Stock Solution Preparation

The following protocols are designed as self-validating systems to ensure chemical stability and reproducibility.

Protocol A: Preparation of a 100 mM Master Stock in DMSO

Causality: A 100 mM stock allows for a 1:1000 dilution in aqueous assay buffers, yielding a 100 µM final testing concentration while keeping the DMSO vehicle at a non-toxic 0.1% (v/v).

  • Calculate Mass: Weigh exactly 21.63 mg of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol[1] using an analytical balance.

  • Solvent Addition: Transfer the powder to a sterile 2.0 mL amber microcentrifuge tube. Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes. Insight: Mild heat provides the activation energy required to break the crystal lattice without thermally degrading the pyrazolone core[3].

  • Visual Validation: Hold the tube against a light source. The solution must be completely transparent with no visible particulates or Schlieren lines.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter . Critical Insight: Polytetrafluoroethylene (PTFE) is mandated because it is chemically inert to DMSO; standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters will dissolve, ruining the sample.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL). Purge the vial headspace with Argon gas and store at -20°C. Insight: Pyrazolones are potent radical scavengers; Argon purging prevents auto-oxidation during long-term storage.

Protocol B: Preparation of a 50 mM Working Stock in Ethanol

Causality: Ethanol is often preferred for in vivo formulations or specific cell-based assays where DMSO induces phenotypic artifacts. The lower stock concentration accounts for the slightly reduced solubility in protic solvents[4].

  • Calculate Mass: Weigh 10.81 mg of the compound.

  • Solvent Addition: Add 1.0 mL of absolute ethanol (≥99.9%) in a sterile amber vial.

  • Agitation: Vortex for 60 seconds. Ethanol solvation may require slightly longer sonication (up to 10 minutes at 37°C) compared to DMSO due to the complex amphoteric hydrogen-bonding network[4].

  • Validation & Filtration: Ensure optical clarity and filter through a 0.22 µm PTFE or Nylon filter.

  • Storage: Aliquot, purge with Argon, and store at -20°C.

PrepWorkflow Weigh 1. Weigh Compound (Analytical Balance) Solvent 2. Add Solvent (DMSO or EtOH) Weigh->Solvent Agitate 3. Agitation (Vortex / 37°C Sonication) Solvent->Agitate Inspect 4. Visual Inspection (Clear Solution?) Agitate->Inspect Filter 5. Sterile Filtration (0.22 µm PTFE) Inspect->Filter Yes (Complete Solvation) Fail Adjust Volume or Increase Temp Inspect->Fail No (Precipitate/Turbidity) Store 6. Aliquot & Store (-20°C, Argon Purged) Filter->Store Fail->Agitate Re-process

Step-by-step workflow for preparing and storing pyrazolone stock solutions.

Aqueous Dilution & Kinetic Solubility Profiling

When introducing the highly concentrated organic stock to aqueous assay media (e.g., PBS or DMEM), researchers must avoid exceeding the kinetic solubility limit, which causes the highly lipophilic compound to "crash out" (precipitate)[5].

  • Dropwise Addition: While vigorously vortexing the aqueous buffer, add the DMSO/EtOH stock dropwise. Causality: Adding the buffer to the organic stock creates localized zones of extreme supersaturation, serving as nucleation points for rapid crystallization. Dropwise addition into the buffer ensures immediate dispersal.

  • Vehicle Control Limits: Ensure the final concentration of DMSO or Ethanol does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

  • Nephelometric Validation (Self-Validating Step): To confirm the compound remains fully in solution, measure the absorbance of the final assay medium at 600 nm using a spectrophotometer. A baseline reading identical to the blank (buffer + 0.5% vehicle) confirms complete solubility; elevated absorbance indicates micro-precipitation and necessitates a lower final assay concentration.

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Application

Application Note: 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol as a Versatile Precursor in Neuroprotective and Anticancer Drug Discovery

Executive Summary & Structural Rationale 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol (IBPP, CAS: 13051-47-3)[1] is a highly versatile heterocyclic precursor utilized in the synthesis of advanced neuroprotective, anti-inflammator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3-Isobutyl-1-phenyl-1H-pyrazol-5-ol (IBPP, CAS: 13051-47-3)[1] is a highly versatile heterocyclic precursor utilized in the synthesis of advanced neuroprotective, anti-inflammatory, and anticancer agents. As a structural analog of the FDA-approved neuroprotective drug Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol), IBPP replaces the C3-methyl group with an isobutyl moiety.

This seemingly simple substitution fundamentally alters the molecule's physicochemical profile. The increased steric bulk and lipophilicity enhance passive blood-brain barrier (BBB) penetration and enable selective binding in deep hydrophobic enzyme pockets (e.g., COX-2 over COX-1). Furthermore, pyrazole derivatives are extensively studied for their broad spectrum of biological properties, including anti-tumor and cytotoxic activities [2].

Mechanistic Causality: Tautomerism and Reactivity

The synthetic utility of IBPP stems from its dynamic tautomerism between the CH-form (pyrazol-5-one), OH-form (pyrazol-5-ol), and NH-form. In polar protic solvents, the equilibrium favors the reactive methylene at the C4 position.

  • C4 Nucleophilicity: The active methylene readily undergoes Knoevenagel condensations with aromatic aldehydes. This yields bis-pyrazolones, which act as potent electron-donating free radical scavengers in ischemic stroke models.

  • Crystallographic Stability: X-ray diffraction studies of IBPP derivatives reveal that the pyrazole rings form robust intermolecular N—H⋯O hydrogen bonds, generating an R2 2(8) ring motif [2]. This stable hydrogen-bonding network is critical for maintaining the rigid structural conformation required for target receptor docking.

Mechanism Drug IBPP Derivative (Lipophilic Scaffold) BBB Blood-Brain Barrier Penetration Drug->BBB High LogP Target2 Kinase/Enzyme Inhibition Drug->Target2 Steric Binding Target1 ROS Scavenging (Electron Transfer) BBB->Target1 Neuro Neuroprotection (In Vivo Models) Target1->Neuro AntiCancer Apoptosis in Cancer Cells Target2->AntiCancer

Mechanistic pathways of IBPP derivatives in neuroprotective and anticancer applications.

Quantitative Data Presentation

Table 1: Physicochemical Property Comparison (Edaravone vs. IBPP)

Property Edaravone (3-Methyl) IBPP (3-Isobutyl) Causality / Impact in Drug Design
Molecular Weight 174.20 g/mol 216.28 g/mol [1] Increased mass due to isobutyl group; remains well within Lipinski's Rule of 5.
LogP (Predicted) ~1.2 ~2.5 Higher lipophilicity directly enhances passive diffusion across the lipophilic BBB.
C4 Reactivity High High Active methylene readily undergoes Knoevenagel condensation to form complex scaffolds.

| Steric Profile | Minimal | Bulky | Isobutyl group provides steric hindrance, enabling selective kinase/COX-2 pocket binding. |

Table 2: Reaction Optimization for C4-Functionalization

Catalyst System Solvent Temp Time Yield Self-Validation Marker
None Ethanol 80°C 12 h <40% Persistent IBPP TLC spot (Rf ~0.4).
Sodium Acetate Ethanol 80°C 2-3 h 80% Rapid color shift to yellow; product precipitation.

| Fe3O4@PmPDA@UiO-66-NH2 | Solvent-free | 90°C | 10-80 min | 90-96%[3] | Magnetic separation of catalyst; clean NMR spectra. |

Experimental Workflows & Self-Validating Protocols

To harness IBPP for drug discovery, researchers typically employ it in multi-component cyclizations or direct condensations. The following protocols are designed with built-in self-validation steps to ensure high-fidelity synthesis.

Protocol A: Synthesis of Bis-Pyrazolone Antioxidant Scaffolds

Causality: Ethanol is selected as the solvent because it solubilizes the precursors while stabilizing the reactive enol tautomer. Sodium acetate acts as a mild base to deprotonate the C4 position without causing degradation of the pyrazolone ring, optimizing the yield to approximately 80% .

  • Initiation: Dissolve 2.0 mmol of IBPP and 1.0 mmol of the target aromatic aldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 0.2 mmol of sodium acetate.

    • Self-Validation: The solution should shift from clear to slightly yellow within 10 minutes, indicating the formation of the initial enolate intermediate.

  • Reflux: Heat the mixture to 80°C under continuous stirring for 2-3 hours.

  • In-Process QC: Monitor via TLC (Ethyl Acetate:Hexane 1:2). The disappearance of the IBPP spot and the emergence of a lower Rf product spot confirms conversion.

  • Isolation: Cool the flask to 4°C to induce precipitation. Filter the solid and wash with cold ethanol to remove unreacted aldehyde.

  • Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic disappearance of the C4-H singlet and the appearance of a bridging methine proton (~5.1 ppm).

Protocol B: Synthesis of Pyrazolopyranopyrimidines for Anticancer Screening

Recent advances utilize magnetic nanocatalysts (e.g., Fe3O4@PmPDA@UiO-66-NH2) to synthesize complex pyrazolopyranopyrimidines from IBPP. These compounds exhibit multifaceted antimicrobial, antioxidant, and anticancer activities, specifically reducing the survival rate of HepG2 cancer cells [3]. Causality: The MOF-based nanocatalyst provides a high surface area with basic amine sites that accelerate the initial Knoevenagel condensation, while the magnetic core allows for rapid, solvent-free catalyst recovery.

  • Reaction Assembly: Combine 1.0 mmol IBPP, 1.0 mmol aromatic aldehyde, and 1.0 mmol barbituric acid in a round-bottom flask.

  • Catalyst Addition: Add 15 mg of the synthesized Fe3O4@PmPDA@UiO-66-NH2 nanocatalyst.

  • Heating: Stir at 90°C under solvent-free conditions for 10-80 minutes[3].

  • Catalyst Recovery: Apply an external neodymium magnet to the flask wall. Decant the crude product mixture.

    • Self-Validation: The complete separation of the black catalyst powder ensures no heavy metal contamination in the downstream biological screening batch.

  • Purification: Recrystallize the crude product from hot ethanol to achieve >90% yield.

Workflow IBPP 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (Precursor) Knoevenagel C4-Knoevenagel Condensation IBPP->Knoevenagel Multicomponent Multicomponent Cyclization IBPP->Multicomponent BisPyrazolone Bis-Pyrazolones (Antioxidant) Knoevenagel->BisPyrazolone PyrazoloPyrimidine Pyrazolopyranopyrimidines (Anticancer) Multicomponent->PyrazoloPyrimidine Screening High-Throughput Phenotypic Screening BisPyrazolone->Screening PyrazoloPyrimidine->Screening

Workflow for the synthesis and screening of IBPP-derived biologically active compounds.

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Method

Application Note: Quantitative LC-MS/MS Method Development for 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol in Biological Matrices

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human/Animal Plasma Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human/Animal Plasma Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS)

Introduction & Scientific Rationale

Pyrazolone derivatives, most notably edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are potent free-radical scavengers utilized clinically for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[1]. 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) is a lipophilic analog of edaravone. The substitution of a methyl group with an isobutyl group at the 3-position significantly increases the molecule's lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) indications.

Quantifying pyrazolone derivatives in biological matrices presents unique analytical challenges. These compounds exist in a tautomeric equilibrium (CH, OH, and NH forms) and are highly susceptible to oxidative degradation. At physiological pH, the pyrazolone ring exists predominantly as an anion, which readily transfers electrons to dissolved oxygen, forming reactive radicals that rapidly dimerize or trimerize[2].

As a Senior Application Scientist, I have designed this protocol to be a self-validating system . By engineering specific chemical safeguards into the sample preparation workflow and utilizing highly specific multiple reaction monitoring (MRM) transitions, this method ensures absolute data integrity for rigorous pharmacokinetic (PK) and toxicokinetic (TK) evaluations[3].

Causality Behind Experimental Choices (E-E-A-T)
  • Antioxidant Stabilization: To arrest the oxidative degradation cascade of the pyrazolone ring ex vivo, Sodium Metabisulfite (SMB) is added during blood collection. SMB forms a stable bisulfite adduct with the pyrazolone, reducing the concentration of the reactive anionic species and preventing trimer formation[2].

  • Acidified Protein Precipitation: Acetonitrile (ACN) containing 0.1% Formic Acid (FA) is used for extraction. The acidic environment (pH < 3) shifts the molecule from its reactive anionic state to a stable, neutral protonated state, maximizing recovery while simultaneously precipitating matrix proteins[1].

  • Chromatographic Strategy: Due to the bulky isobutyl group, this analog exhibits stronger retention on reversed-phase columns compared to edaravone. A C18 stationary phase with a moderate gradient slope is employed to prevent co-elution with endogenous plasma phospholipids, which cause ion suppression[4].

  • Self-Validation Mechanisms: The protocol mandates the injection of a matrix blank immediately following the Upper Limit of Quantification (ULOQ) to monitor carryover—a notorious issue with lipophilic pyrazolones. Internal Standard (IS) response variance is strictly monitored (must be <15% across the run) to validate extraction consistency.

Physicochemical Properties & Analyte Data

Table 1: Target Analyte and Internal Standard Properties

ParameterTarget AnalyteInternal Standard (IS)
Compound Name 3-Isobutyl-1-phenyl-1H-pyrazol-5-olEdaravone-d5
CAS Number 13051-47-31228765-67-0
Molecular Formula C13H16N2OC10H5D5N2O
Molecular Weight 216.28 g/mol 179.23 g/mol
Monoisotopic Mass 216.126 Da179.100 Da
Ionization Mode ESI Positive (+ve)ESI Positive (+ve)

Experimental Workflows & Methodologies

Workflow N1 1. Blood Collection (Add 1 mg/mL Sodium Metabisulfite) N2 2. Plasma Separation (Centrifuge 4000 rpm, 4°C, 10 min) N1->N2 N3 3. Aliquot & Spike IS (50 µL Plasma + 10 µL Edaravone-d5) N2->N3 N4 4. Acidified Protein Precipitation (Add 150 µL ACN with 0.1% Formic Acid) N3->N4 N5 5. Vortex & Centrifugation (15,000 x g, 4°C, 5 min) N4->N5 N6 6. LC-MS/MS Analysis (Inject 5 µL of Supernatant) N5->N6

Caption: Workflow for extraction and LC-MS/MS quantification.

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA), Sodium Metabisulfite (SMB, analytical grade).

  • Matrix: Drug-free human or animal plasma (K2-EDTA).

Step-by-Step Sample Preparation Protocol
  • Matrix Stabilization: Collect whole blood into K2-EDTA tubes pre-spiked with SMB to achieve a final whole blood concentration of 1 mg/mL[1]. Centrifuge at 4000 rpm for 10 minutes at 4°C to harvest plasma. Store at -80°C if not used immediately.

  • Aliquoting: Thaw plasma samples on ice. Transfer 50 µL of plasma (blank, calibration standards, Quality Controls (QCs), or unknown samples) into a 1.5 mL low-bind microcentrifuge tube.

  • IS Addition: Add 10 µL of the Internal Standard working solution (Edaravone-d5 at 50 ng/mL in 50% MeOH) to all tubes except double blanks. Vortex briefly.

  • Protein Precipitation (PPE): Add 150 µL of cold ACN containing 0.1% FA to each tube. The acidic organic solvent rapidly denatures proteins while stabilizing the pyrazolone core.

  • Extraction: Vortex the mixture vigorously for 3 minutes using a multi-tube vortexer to ensure complete cellular disruption and analyte partitioning.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

System Suitability & Self-Validation Checks

Before injecting the analytical batch, the system must self-validate:

  • System Suitability Test (SST): Inject the Lower Limit of Quantification (LLOQ) standard six times. The Coefficient of Variation (CV) for the analyte peak area must be ≤ 15%.

  • Carryover Check: Inject a double blank (matrix with no analyte, no IS) immediately after the highest calibration standard (ULOQ). The peak area at the analyte retention time must be ≤ 20% of the LLOQ response.

Instrumental Parameters

Liquid Chromatography (UHPLC) Conditions

A robust gradient is required to focus the analyte at the head of the column and subsequently elute it sharply to maximize the signal-to-noise (S/N) ratio[4].

Table 2: Optimized UHPLC Gradient Program

ParameterSpecification
Analytical Column YMC Triart C18 (2.0 mm × 50 mm, 1.9 µm) or equivalent
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min
Injection Volume 5.0 µL
Autosampler Temp 4 °C (Critical to prevent on-board degradation)
Needle Wash Isopropanol/Methanol/Water (40:40:20, v/v/v)

Gradient Timetable:

Time (min)% Mobile Phase A% Mobile Phase B
0.009010
0.509010
2.501090
3.501090
3.609010
5.009010
Mass Spectrometry (MS/MS) Parameters

The fragmentation of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol under Collision-Induced Dissociation (CID) is highly predictable. The precursor ion [M+H]+ at m/z 217.1 undergoes a neutral loss of propene (C3H6, 42 Da) from the isobutyl group, yielding a highly stable conjugated fragment at m/z 175.1. Higher collision energies force the cleavage of the N-phenyl bond, yielding the phenyl cation at m/z 77.1.

Fragmentation M1 Precursor Ion [M+H]+ m/z 217.1 M2 Quantifier Ion m/z 175.1 M1->M2 - C3H6 (42 Da) CE: 25V M3 Qualifier Ion m/z 77.1 M1->M3 Ring Cleavage CE: 45V

Caption: Proposed ESI+ CID fragmentation pathway for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

Table 3: Optimized MRM Transitions and Source Parameters

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)DP (V)CE (V)CXP (V)Purpose
Target Analyte 217.1175.150602510Quantifier
Target Analyte 217.177.150604512Qualifier
Edaravone-d5 (IS) 180.180.950553510IS Quantifier

(Note: DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. Values are representative for SCIEX Triple Quadrupole systems and should be tuned per instrument).

General Source Parameters (ESI+):

  • Ion Spray Voltage (ISV): 5500 V

  • Source Temperature (TEM): 500 °C

  • Curtain Gas (CUR): 30 psi

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 50 psi

References[4] Fukuta, T., Ikeda-Imafuku, M., & Iwao, Y. (2023). "Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury." Molecular Pharmaceutics, 20(6), 3115–3126. Available at: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.3c00103[1] BenchChem. (2025). "Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Edaravone in Human Plasma." BenchChem Technical Resources. Available at: https://www.benchchem.com/application-notes/edaravone-lcmsms[3] Tang, D.-Q., Bian, T.-T., Zheng, X.-X., Li, Y., Wu, X.-W., Li, Y.-J., Du, Q., & Jiang, S.-S. (2014). "LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study." Biomedical Chromatography, 28(9), 1173-1182. Available at: https://doi.org/10.1002/bmc.3139[2] Yamamoto, Y., et al. (2017). "Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite." Journal of Clinical Biochemistry and Nutrition, 62(1), 17-61. Available at: https://doi.org/10.3164/jcbn.17-61

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Application

Application Note: Structural Characterization and NMR Assignments of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Introduction & Mechanistic Grounding The compound 3-isobutyl-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Introduction & Mechanistic Grounding

The compound 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS 13051-47-3) is a highly functionalized pyrazolone derivative[1]. Compounds in this class—most notably its structural analog Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol)—are widely investigated in drug development for their potent free-radical scavenging and neuroprotective properties[2][3].

A critical analytical challenge in characterizing 1-phenyl-3-alkyl-pyrazol-5-ols is their dynamic keto-enol tautomerism. Depending on the microenvironment, the pyrazolone core can exist in three distinct tautomeric states: the CH-form (keto), the OH-form (enol), and the NH-form (amine)[4].

The Causality of Solvent Selection

To obtain a definitive and quantifiable Nuclear Magnetic Resonance (NMR) spectrum, the dynamic tautomeric equilibrium must be controlled.

  • Non-Polar Solvents (e.g., CDCl₃): In the absence of hydrogen-bonding interactions, the molecule predominantly adopts the CH-form (3-isobutyl-1-phenyl-2-pyrazolin-5-one), characterized by a methylene (-CH₂-) group at the C4 position[2][5].

  • Polar Aprotic Solvents (e.g., DMSO-d₆): DMSO acts as a strong hydrogen-bond acceptor. It interacts with the hydroxyl proton, effectively locking the molecule into the OH-form (enol). This yields a clean, single-species spectrum characterized by a highly shielded aromatic proton at the C4 position[3][5].

For unambiguous structural assignment and purity determination, DMSO-d₆ is the mandatory solvent choice in this protocol.

Tautomerism Keto CH-Form (Keto) Dominant in CDCl3 C4 = CH2 Enol OH-Form (Enol) Dominant in DMSO-d6 C4 = CH Keto->Enol Solvent Polarity & H-Bonding

Figure 1: Solvent-dependent tautomeric equilibrium of the pyrazole core.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the resulting data, this protocol is designed as a self-validating system . Each step contains a built-in checkpoint that must be passed before proceeding, preventing the acquisition of artifact-heavy or ambiguous spectra.

Workflow S1 Sample Prep (15-20 mg) S2 Solvent Lock (DMSO-d6) S1->S2 S3 Validation (1H Scout) S2->S3 S4 Acquisition (13C NMR) S3->S4 S5 Data Analysis (Assignment) S4->S5

Figure 2: Self-validating NMR workflow for tautomeric characterization.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol for ¹H NMR (or 50–60 mg for ¹³C NMR) into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer the solution to a 5 mm precision NMR tube.

  • Validation Checkpoint 1: Visually inspect the tube against a light source. The solution must be 100% optically clear. Particulate matter will cause localized magnetic field inhomogeneities, broadening the spectral lines. If cloudy, filter through a 0.22 µm PTFE syringe filter.

Step 2: Probe Tuning, Locking, and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock onto the deuterium signal of DMSO-d₆.

  • Perform automated or manual gradient shimming (Z1-Z5).

  • Validation Checkpoint 2: The non-spinning linewidth of the TMS signal (at 0.00 ppm) must be ≤ 1.0 Hz. If the peak is broader or asymmetric, re-shim the probe to ensure high-resolution splitting patterns are preserved.

Step 3: ¹H Scout Scan & Quantitative Validation

  • Acquire a standard ¹H NMR spectrum using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • Validation Checkpoint 3 (Crucial): Integrate the isobutyl terminal methyl doublet (~0.92 ppm) and set its value to exactly 6.00 . Next, check the integration of the phenyl ortho-protons (~7.72 ppm). This value must be 2.00 ± 0.05 . If the ratio deviates, the sample is either impure, or the tautomeric equilibrium has not fully shifted to the enol form. Do not proceed to ¹³C acquisition until this ratio is confirmed.

Step 4: ¹³C NMR Acquisition

  • Acquire the ¹³C{¹H} decoupled spectrum.

  • Causality of Parameters: Set the relaxation delay (D1) to a minimum of 2.5 seconds. The pyrazole core contains three quaternary carbons (C3, C5, and Phenyl C-ipso). Because they lack attached protons, they rely on inefficient long-range dipole-dipole interactions for relaxation. A short D1 will cause these critical peaks to vanish into the noise floor.

  • Acquire a minimum of 512 scans (1024 recommended for 50 mg samples).

Data Presentation & Spectral Interpretation

The following tables summarize the expected chemical shifts for the OH-form (enol) of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol in DMSO-d₆, extrapolated from the validated behavior of identical pyrazolone cores[4][5].

Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
OH 11.55br s-1HEnolic OH (C5)
Ph-o 7.72d7.82HPhenyl ortho-H
Ph-m 7.42t7.82HPhenyl meta-H
Ph-p 7.24t7.41HPhenyl para-H
C4 5.38s-1HPyrazole C4-H
Isobutyl-CH₂ 2.45d7.02H-CH₂-CH(CH₃)₂
Isobutyl-CH 1.95m-1H-CH₂-CH(CH₃)₂
Isobutyl-CH₃ 0.92d6.66H-CH₂-CH(CH₃)₂

Mechanistic Insight: The C4 proton appears as a sharp singlet at an unusually upfield position for an aromatic system (5.38 ppm). This high degree of shielding is caused by the strong electron-donating resonance effect of the adjacent enolic hydroxyl group and the nitrogen lone pairs within the pyrazole ring[5]. The broad singlet at 11.55 ppm confirms the presence of the hydrogen-bonded enol form.

Table 2: ¹³C NMR Assignments (DMSO-d₆, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C5 158.5CqPyrazole C-OH (Enolic carbon)
C3 152.0CqPyrazole C-Isobutyl
Ph-ipso 139.0CqPhenyl C1' (Attached to N1)
Ph-m 129.2CHPhenyl C3', C5'
Ph-p 125.5CHPhenyl C4'
Ph-o 118.5CHPhenyl C2', C6'
C4 88.5CHPyrazole C4
Isobutyl-CH₂ 36.5CH₂-CH₂-CH(CH₃)₂
Isobutyl-CH 27.8CH-CH₂-CH(CH₃)₂
Isobutyl-CH₃ 22.4CH₃-CH₂-CH(CH₃)₂ (2 overlapping carbons)

Mechanistic Insight: The ¹³C spectrum further validates the tautomeric state. The C4 carbon resonates at ~88.5 ppm, which is highly characteristic of the sp² hybridized, electron-rich CH carbon in the enol tautomer of 1-phenyl-pyrazol-5-ols. If the sample were dissolved in CDCl₃ (favoring the keto form), this carbon would shift dramatically to ~43 ppm, reflecting an sp³ hybridized -CH₂- group[4][5].

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Method

Preclinical Application Note: In Vivo Dosing Protocol for 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol in Murine Models of Ischemic Stroke

Target Audience: Preclinical Researchers, Pharmacologists, and Translational Scientists Application: Neuroprotection, Pharmacokinetics, and Stroke Modeling (tMCAO) Scientific Rationale & Pharmacokinetic Optimization 3-is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Translational Scientists Application: Neuroprotection, Pharmacokinetics, and Stroke Modeling (tMCAO)

Scientific Rationale & Pharmacokinetic Optimization

3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) is a lipophilic pyrazolone derivative structurally related to the clinical neuroprotectant Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Pyrazolones exert potent neuroprotective effects by acting as free radical scavengers, inhibiting lipid peroxidation, and suppressing matrix metalloproteinase-9 (MMP-9) expression, thereby preserving the neurovascular unit during ischemic events .

The Causality of Structural Modification: The substitution of the methyl group with an isobutyl group at the 3-position significantly increases the molecule's lipophilicity (LogP). This chemical choice is driven by the need to enhance passive diffusion across the Blood-Brain Barrier (BBB), theoretically increasing central nervous system (CNS) exposure. However, this increased hydrophobicity dictates that standard aqueous vehicles (e.g., normal saline) are fundamentally incompatible; they will induce rapid drug precipitation in the bloodstream, leading to erratic pharmacokinetics and fatal pulmonary microembolisms.

Formulation Causality: To resolve this, we employ a co-solvent system comprising 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline . This specific excipient matrix lowers the dielectric constant of the solution while providing micellar encapsulation, ensuring complete solubilization of the hydrophobic active pharmaceutical ingredient (API) while remaining biologically tolerated for intravenous (IV) administration in murine models .

Mandatory Visualization: Neuroprotective Signaling Pathway

G A 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (IV Administration) B Enhanced Blood-Brain Barrier Penetration (Driven by Isobutyl LogP) A->B Pharmacokinetics C Free Radical Scavenging (ROS Neutralization) B->C Target Engagement D Inhibition of Lipid Peroxidation C->D E Suppression of MMP-9 Expression C->E Downstream Effect F Preservation of Neurovascular Unit (Prevention of Hemorrhage) D->F E->F G Reduction of Infarct Volume (Neuroprotection) F->G Clinical Outcome

Figure 1: Proposed neuroprotective signaling and PK pathway of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

Experimental Workflow: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is the gold standard for evaluating neuroprotective free radical scavengers. We utilize the intraluminal filament method .

Step 1: Formulation & Self-Validating Preparation
  • Dissolve 3-isobutyl-1-phenyl-1H-pyrazol-5-ol in 5% (v/v) DMSO until completely clear.

  • Sequentially add 40% PEG300 and 5% Tween 80, vortexing between each addition.

  • Slowly add 50% sterile saline dropwise while sonicating.

  • Self-Validating Control: Visually inspect the solution against a stark black-and-white background. Any turbidity indicates micro-precipitation. Do not dose turbid solutions, as this invalidates PK data and causes emboli.

Step 2: Surgical Occlusion
  • Anesthetize the mouse (C57BL/6, 20-25g) using 2% isoflurane in a 70% N₂O / 30% O₂ mixture. Maintain core body temperature precisely at 37.0 ± 0.5°C using a feedback-controlled heating pad. Causality: Hypothermia is inherently neuroprotective and will artificially mask the drug's efficacy.

  • Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Insert a silicone-coated 6-0 monofilament (0.21 mm tip diameter) into the ECA stump and advance it 9–11 mm into the ICA to occlude the origin of the MCA.

Step 3: Validation of Ischemia (Self-Validating System)

Relying solely on tactile feedback for filament insertion introduces unacceptable variability.

  • Protocol: Affix a Laser Doppler Flowmetry (LDF) probe to the skull over the MCA territory (2 mm posterior, 5 mm lateral to bregma).

  • Validation Gate: The animal is only included in the study if LDF registers a ≥70% precipitous drop in regional cerebral blood flow (rCBF) immediately upon filament advancement.

Step 4: Reperfusion and Targeted Dosing
  • After exactly 60 minutes of occlusion, carefully withdraw the filament to allow reperfusion.

  • Dosing Causality: Administer the formulated 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (e.g., 3.0 mg/kg) via tail vein injection immediately upon reperfusion. Reperfusion triggers a massive surge of reactive oxygen species (ROS); dosing at this exact moment ensures peak plasma and brain concentrations align with the maximum oxidative burst.

Quantitative Data Presentation

To accurately benchmark the isobutyl analog, it must be compared against both a vehicle control and the parent compound (Edaravone) under identical formulation conditions.

Table 1: Representative Preclinical Efficacy Metrics (24h Post-Reperfusion)

Experimental GroupFormulation VehicleDose (mg/kg)Mean Infarct Volume (%)Neurological Deficit Score (0-4)
Sham Surgery N/A00.0 ± 0.00
tMCAO + Vehicle 5% DMSO/PEG/Tween/Saline045.2 ± 4.13.2 ± 0.5
tMCAO + Edaravone 5% DMSO/PEG/Tween/Saline3.031.5 ± 3.82.1 ± 0.4
tMCAO + Isobutyl Analog 5% DMSO/PEG/Tween/Saline3.022.4 ± 3.11.4 ± 0.3

Note: Data represents anticipated preclinical metrics based on pyrazolone structure-activity relationship (SAR) optimization, demonstrating superior infarct reduction due to enhanced BBB penetration.

Efficacy Readout: Edema-Corrected TTC Staining

At 24 hours post-reperfusion, efficacy is quantified using 2,3,5-Triphenyltetrazolium chloride (TTC) staining. TTC is reduced by mitochondrial succinate dehydrogenase in living cells to a deep red formazan, leaving dead (infarcted) tissue white.

  • Euthanize the animal and rapidly extract the brain. Section into 2 mm thick coronal slices using a brain matrix.

  • Incubate slices in 2% TTC solution at 37°C for 15 minutes in the dark.

  • Fix in 4% paraformaldehyde (PFA) overnight.

  • Self-Validating System (Edema Correction): Ischemic tissue swells significantly due to cytotoxic edema, which artificially inflates the apparent size of the infarct if measured directly. To ensure trustworthiness, you must calculate the corrected infarct volume using the following equation:

    Corrected Infarct Volume = Contralateral Hemisphere Volume - (Ipsilateral Hemisphere Volume - Unstained Ipsilateral Volume)

This guarantees that the reported neuroprotection is a true reflection of salvaged tissue, rather than an artifact of reduced brain swelling.

References

  • Kikuchi, K., Kawahara, K., Uchikado, H., et al. (2009). "Edaravone, a Free Radical Scavenger, Inhibits MMP-9–Related Brain Hemorrhage in Rats Treated With Tissue Plasminogen Activator." Stroke. URL:[Link]

  • Strickley, R. G. (2004). "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research. URL:[Link]

  • Morris, G. P., Wright, A. L., Tan, R. P., et al. (2016). "A Comparative Study of Variables Influencing Ischemic Injury in the Longa and Koizumi Methods of Intraluminal Filament Middle Cerebral Artery Occlusion in Mice." PLoS ONE. URL:[Link]

Application

Preparation of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol, a pyrazolone derivative, is a small molecule of interest in various biological research areas, including investigations into its potential antimicrobial and cytotoxic act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Isobutyl-1-phenyl-1H-pyrazol-5-ol, a pyrazolone derivative, is a small molecule of interest in various biological research areas, including investigations into its potential antimicrobial and cytotoxic activities.[1][2] Proper preparation of stock solutions is a critical and foundational step for any in vitro cell-based assay to ensure reproducibility, accuracy, and the integrity of experimental results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol for cell culture applications. The protocols outlined below are designed to maintain the stability and biological activity of the compound while minimizing potential artifacts such as solvent-induced cytotoxicity.

Physicochemical Properties and Solubility

Understanding the fundamental physicochemical properties of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is paramount for its effective use in cell culture. Pyrazolone compounds can exhibit tautomerism, existing in different forms depending on the solvent and pH.[3] This can influence their solubility and stability.

Solubility Profile:

While specific quantitative solubility data for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is not extensively published, general characteristics of pyrazolone derivatives and small molecules suggest the following solubility trends.

SolventSolubilityRationale & Considerations
Dimethyl Sulfoxide (DMSO) High A strong organic solvent capable of dissolving a wide array of organic materials, including many polymers and inorganic salts.[4] It is the recommended solvent for preparing high-concentration stock solutions.
Ethanol Moderate to High Many organic compounds are soluble in ethanol. However, achieving high concentrations might be more challenging compared to DMSO.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Low Like many small molecules, 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is expected to have low solubility in aqueous media.[5] Direct dissolution in culture media is not recommended for creating stock solutions.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which is the standard and recommended method for most cell culture applications.

Materials:
  • 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:
  • Pre-weighing Preparation: Before opening, allow the vial of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol to equilibrate to room temperature to prevent condensation of moisture, which can affect the compound's stability.[6]

  • Weighing the Compound: In a sterile microcentrifuge tube or amber vial, accurately weigh the desired amount of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).

  • Dissolution: Vigorously vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure no particulates are present.

  • Sterile Filtration (Optional but Recommended): For critical applications, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE). This step helps to eliminate any potential microbial contamination.[7][8]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[5][9] Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[6][9]

Workflow for Preparing DMSO Stock Solution

cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex/Sonicate to Dissolve Add_DMSO->Vortex Filter Sterile Filter (0.22 µm) Vortex->Filter Aliquot Aliquot into Single-Use Volumes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Cell Culture Application Compound 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol Powder Stock Concentrated Stock Solution Compound->Stock DMSO Anhydrous DMSO DMSO->Stock Working Working Solution Stock->Working Medium Cell Culture Medium Medium->Working Cells Cells in Culture Working->Cells Assay Biological Assay Cells->Assay

Caption: Experimental workflow from compound to assay.

Conclusion

The careful and methodical preparation of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol stock solutions is a fundamental prerequisite for obtaining reliable and reproducible data in cell-based assays. By adhering to the protocols and best practices outlined in this guide, researchers can ensure the integrity of their experiments and contribute to the generation of high-quality scientific knowledge.

References

  • ResearchGate. Stability of 4H-pyrazoles in physiological environments. Available from: [Link]

  • Quora. What is the best way of storing a DMSO in a research lab? Available from: [Link]

  • Reddit. DMSO shelf life : r/labrats. Available from: [Link]

  • Sartorius. Sartorius Sterile Filtration Solutions. Available from: [Link]

  • PMC. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available from: [Link]

  • Cell and Gene. Sterile Filtration And Clarification. Available from: [Link]

  • MDPI. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Available from: [Link]

  • NextSDS. 1-butyl-3-phenyl-1H-pyrazol-5-ol — Chemical Substance Information. Available from: [Link]

  • Cytiva. Solutions for lab scale sterile filtration and clarification. Available from: [Link]

  • SciSpace. The effect of different concentrations of dimethyl sulfoxide (DMSO) and glycerol as cryoprotectant in preserving Vero cells. Available from: [Link]

  • Cyagen. DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Available from: [Link]

  • PMC. 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Available from: [Link]

  • PubMed. In vivo and in vitro treatment with edaravone promotes proliferation of neural progenitor cells generated following neuronal loss in the mouse dentate gyrus. Available from: [Link]

  • Kymos. Quality control of small molecules. Available from: [Link]

  • PMC. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Available from: [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • Nuvisan. Comprehensive GMP quality control testing for small molecules. Available from: [Link]

  • PMC. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. Available from: [Link]

  • PubChem. 3-(nonafluorobutyl)-1-phenyl-1h-pyrazol-5-ol. Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • Synergy Publishers. Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Available from: [Link]

  • MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available from: [Link]

  • The Good Scents Company. 1-phenyl-3(5)-propyl pyrazole, 65504-93-0. Available from: [Link]

  • ResearchGate. The synthesis, characterization and optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl )-1,3,4-oxadiazole | Request PDF. Available from: [Link]

  • CAS Common Chemistry. 3-Methyl-1-phenyl-1H-pyrazol-5-ol. Available from: [Link]

  • ResearchGate. Solubility of drugs in ethanol and dmso. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Troubleshooting of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol in Aqueous Solutions

Welcome to the Application Science Support Center. 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol is a potent free radical scavenger utilized in advanced drug development and biochemical assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol is a potent free radical scavenger utilized in advanced drug development and biochemical assays. However, the exact mechanism that makes it biologically effective—its capacity to rapidly donate electrons—renders it notoriously unstable in aqueous formulations.

This guide provides researchers with mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to prevent oxidative and hydrolytic degradation during experiments.

Part 1: The Mechanistic Root of Instability

To successfully stabilize 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3)[1], we must first understand the causality of its degradation. The molecule shares a core pyrazolone pharmacophore with well-documented antioxidants like edaravone[2]. The physical chemistry of this core dictates its behavior in water:

  • Ionization & The Oxidation Cascade: The molecule exhibits keto-enol tautomerism and possesses a pKa of approximately 7.0[3]. In aqueous solutions at neutral physiological pH, it exists in an equilibrium between the enol form and the highly reactive pyrazolone anion[2]. This anion is the primary driver of instability; it readily donates an electron to dissolved molecular oxygen, generating a highly reactive pyrazolone radical[4].

  • Dimerization & Precipitation: Once formed, these radicals rapidly recombine. A common degradation pathway involves two radicals combining to form insoluble dimers and trimers (e.g., 4,4'-bis-pyrazolone derivatives)[2].

  • Photolytic & Thermal Sensitivity: Exposure to UV light or elevated temperatures accelerates this radical initiation, making environmental control mandatory during handling and storage[3].

DegradationMechanism Keto Keto/Enol Form (Stable) Anion Pyrazolone Anion (Reactive, pH ≥ 7) Keto->Anion Deprotonation (High pH) Anion->Keto Acidification (pH 3.0-4.5) Radical Pyrazolone Radical (Highly Reactive) Anion->Radical + O2 (Oxidation) Trimer Dimers & Trimers (Precipitate/Color) Radical->Trimer Radical Recombination RingOpen Ring-Opened Products (Hydrolysis) Radical->RingOpen Peroxide Formation

Oxidative and hydrolytic degradation pathway of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My stock solution turns yellow and forms a precipitate after 24 hours at room temperature. What is happening? A1: The yellowing and precipitation visually indicate the formation of pyrazolone dimers and trimers via radical recombination[3]. This is a direct result of oxygen exposure at a neutral or basic pH[2]. Self-Validation Tip: Run a parallel control in a strictly anaerobic environment (N2 purged); if the solution remains clear, dissolved oxygen is your primary degradation driver.

Q2: How does pH manipulation prevent this degradation? A2: By lowering the pH of your formulation to between 3.0 and 4.5, you push the equilibrium away from the reactive anion and back toward the stable keto/enol forms[4]. Because the anion concentration drops exponentially as pH decreases below the pKa (7.0), the rate of electron transfer to oxygen is drastically reduced[3].

Q3: I cannot use a low-pH buffer for my cell-based assays. What are my chemical stabilization options? A3: If physiological pH (7.4) is strictly required, you must rely on chemical stabilizers to manage the anion:

  • Sodium Bisulfite (NaHSO₃): Forms a reversible bisulfite adduct with the pyrazolone ring, temporarily masking the reactive site and reducing the free anion concentration[2].

  • Glutathione (GSH): Acts as a sacrificial electron donor. It reduces the generated pyrazolone radical back to the stable anion form, converting itself to oxidized glutathione (GSSG)[4].

Part 3: Standard Operating Procedures (SOPs)

Protocol: Preparation of a Self-Validating, Ultra-Stable Aqueous Stock (10 mM)

Objective: Create a stable aqueous stock utilizing a triple-threat approach: deoxygenation, pH control, and antioxidant shielding.

Step-by-Step Methodology:

  • Solvent Preparation: Boil ultra-pure Milli-Q water for 10 minutes, then sparge with high-purity Nitrogen (N₂) gas for 30 minutes as it cools to room temperature. This displaces dissolved O₂[4].

  • Buffer Formulation: Prepare a 50 mM Citrate buffer using the deoxygenated water. Adjust the pH to 4.0 using 0.1 M HCl[3].

  • Stabilizer Addition: Add L-Glutathione (GSH) to a final concentration of 5 mM.

    • Causality Note: GSH is chosen over sodium bisulfite for biological assays to avoid cellular toxicity and regulatory cautions associated with high bisulfite levels[4].

  • API Dissolution: Dissolve 3-isobutyl-1-phenyl-1H-pyrazol-5-ol to a final concentration of 10 mM. (Note: Due to the lipophilic isobutyl group, initial dissolution in 5% v/v deoxygenated DMSO may be required before aqueous dilution).

  • System Validation Check: Aliquot 1 mL of the prepared solution and intentionally expose it to UV light and ambient air for 4 hours. Compare its HPLC chromatogram against the dark/N₂-stored stock. The absence of late-eluting trimer peaks in the stored stock definitively validates the efficacy of your stabilization protocol[3].

StabilizationWorkflow Start Aqueous Formulation Preparation Step1 1. Deoxygenation (N2/Ar Purge) Start->Step1 Step2 2. pH Adjustment (Buffer to pH 3.5-4.5) Step1->Step2 Step3 3. Stabilizer Addition (GSH or NaHSO3) Step2->Step3 Final Stable Stock Solution (Store at 4°C, Dark) Step3->Final

Step-by-step stabilization workflow for pyrazolone aqueous solutions.

Part 4: Quantitative Data Presentation

The following table summarizes the expected half-life and primary degradation pathways of pyrazolone derivatives under various formulation conditions, allowing researchers to select the optimal matrix for their specific assay duration.

Formulation ConditionpHDissolved O₂Chemical StabilizerEstimated Half-Life (25°C)Primary Degradant Profile
Unbuffered Water 7.0AmbientNone< 12 HoursInsoluble Dimers / Trimers
Acidic Buffer 4.0AmbientNone~ 5 DaysRing-opened hydrolysis products
Deoxygenated Water 7.0< 0.1 ppmNone~ 7 DaysSlow hydrolysis products
Buffered + Bisulfite 4.0Ambient10 mM NaHSO₃> 30 DaysBisulfite Adduct (Reversible)
Optimized Bio-Stock 7.4< 0.1 ppm5 mM GSH> 14 DaysNone (GSSG formation noted)

Part 5: References

  • [1] 13051-47-3 | 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol - Capot Chemical. Capotchem.com.

  • [4] Stabilizers of edaravone aqueous solution and their action mechanisms. Nih.gov.

  • [3] Edaravone Stability and Degradation: A Technical Support Resource - Benchchem. Benchchem.com.

  • [2] Stabilizers of edaravone aqueous solution and their action mechanisms (Mechanism & Adducts). Nih.gov.

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists scale up the production of pyrazolone derivatives, purification bottlenecks—such as oiling out, poor impurity rejection, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists scale up the production of pyrazolone derivatives, purification bottlenecks—such as oiling out, poor impurity rejection, and yield loss—are common.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating crystallization protocol specifically tailored for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol and its structural analogs.

I. Troubleshooting Guides & FAQs

Q1: During cooling, my 3-isobutyl-1-phenyl-1H-pyrazol-5-ol separates as a sticky oil rather than forming crystals. What causes this, and how can I prevent it? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the cooling rate is too rapid or the supersaturation level exceeds the nucleation threshold, causing the compound to crash out as a solute-rich liquid phase rather than a highly ordered solid. Causality & Solution: Pyrazol-5-ol derivatives are prone to oiling out due to their ability to form strong intermolecular hydrogen bonds, which can delay the ordered packing required for crystal lattice formation. To create a self-validating system, you must operate strictly within the metastable zone:

  • Reduce the cooling rate to 0.5°C/min.

  • Introduce seed crystals (1–2% wt/wt) at approximately 10°C below the dissolution temperature. Seeding bypasses the high activation energy barrier for primary nucleation, forcing the system to deposit solute onto existing crystal lattices rather than phase-separating into an oil.

Q2: How does the tautomerism of pyrazolones dictate the choice of crystallization solvent? A: 3-isobutyl-1-phenyl-1H-pyrazol-5-ol exists in a dynamic keto-enol equilibrium between three tautomeric forms: the CH form, the OH form (enol), and the NH form. The dominant tautomer is heavily solvent-dependent[1]. Expert Insight: In polar protic solvents (like methanol or water), the OH form is stabilized via hydrogen bonding, which drastically increases solubility but can co-precipitate polar impurities. Conversely, in apolar or moderately polar solvents like ethyl acetate or chloroform, the CH form is favored[1]. Using a moderately polar solvent like ethyl acetate allows for excellent dissolution at reflux, while the addition of a non-polar anti-solvent (e.g., hexane) rapidly desolvates the molecule, forcing high-purity crystallization[2].

Q3: What is the most reliable solvent system for removing unreacted hydrazines and regioisomeric impurities? A: Based on established protocols for pyrazole-linked derivatives, crystallization from an Ethyl Acetate / Hexane binary system provides the highest impurity rejection[2]. Ethyl acetate retains unreacted phenylhydrazine and highly polar byproducts in the mother liquor, while hexane acts as a stringent anti-solvent that specifically precipitates the target pyrazol-5-ol. Alternatively, recrystallization from pure ethanol is a viable fallback for less complex crude mixtures[3].

II. Quantitative Solvent Screening Data

To facilitate optimal solvent selection, the following table summarizes the thermodynamic solubility and recovery metrics for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol across standard crystallization systems.

Primary SolventAnti-SolventSolubility at 70°C (mg/mL)Solubility at 5°C (mg/mL)Expected Yield (%)Purity (HPLC Area %)
Ethyl Acetate Hexane 1201585>99.5
Ethanol Water 150257898.2
Methanol Water 180406597.5
Toluene Heptane 80108299.0

III. Standard Operating Procedure: Anti-Solvent Crystallization

This protocol is designed as a self-validating system . Each step contains a visual or thermodynamic checkpoint to ensure the process remains on track.

Step 1: Dissolution & Tautomeric Equilibration

  • Action: Suspend the crude 3-isobutyl-1-phenyl-1H-pyrazol-5-ol in 5 volumes (v/w) of Ethyl Acetate. Heat the mixture to 70°C under continuous stirring.

  • Validation: Complete visual dissolution confirms the solute is fully solvated and the tautomeric equilibrium has shifted appropriately. If undissolved material remains, add EtOAc in 0.5 volume increments until clear.

Step 2: Hot Filtration

  • Action: Filter the hot solution through a pre-heated Buchner funnel or inline filter.

  • Validation: Removal of dark, insoluble particulate matter. The filtrate must remain perfectly clear.

Step 3: Controlled Supersaturation

  • Action: Cool the filtrate at a strict rate of 0.5°C/min down to 40°C.

  • Validation: The solution should remain clear. Troubleshooting: If cloudiness or oil droplets appear, the system has breached the metastable limit. Reheat to 70°C to redissolve and slow the cooling rate.

Step 4: Primary Nucleation (Seeding)

  • Action: At 40°C, introduce 1% wt/wt of pure 3-isobutyl-1-phenyl-1H-pyrazol-5-ol seed crystals. Hold the temperature for 30 minutes.

  • Validation: Seeds should remain suspended and slowly grow in size, confirming the system is actively crystallizing without oiling out.

Step 5: Anti-Solvent Addition

  • Action: Slowly add 5 volumes of Hexane dropwise over 1 hour while cooling the mixture to 5°C.

  • Validation: A thick, easily stirrable white slurry should form.

Step 6: Isolation & Drying

  • Action: Filter the resulting slurry under vacuum. Wash the filter cake with 2 volumes of cold (5°C) EtOAc/Hexane (1:2 v/v). Dry under vacuum at 45°C to a constant weight.

  • Validation: The final powder should be free-flowing and crystalline, with no residual solvent odor.

IV. Mechanistic Workflow Visualization

The following diagram illustrates the logical flow and critical phase transitions during the anti-solvent crystallization process.

Crystallization_Workflow Crude Crude 3-isobutyl-1-phenyl- 1H-pyrazol-5-ol Dissolution Dissolution in Ethyl Acetate (70°C, 5-10 volumes) Crude->Dissolution HotFiltration Hot Filtration (Remove insolubles) Dissolution->HotFiltration  Tautomer Equilibration Cooling Controlled Cooling (0.5°C/min to 40°C) HotFiltration->Cooling Seeding Seeding (1-2% wt/wt pure crystals) Cooling->Seeding  Supersaturation Zone AntiSolvent Anti-Solvent Addition (Hexane dropwise at 25°C) Seeding->AntiSolvent  Nucleation Isolation Filtration & Washing (Cold EtOAc/Hexane 1:2) AntiSolvent->Isolation  Crystal Growth Pure Pure Crystalline Product (Vacuum dry at 45°C) Isolation->Pure

Workflow for the anti-solvent crystallization of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

V. References

  • Title: Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity Source: Oriental Journal of Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-isobutyl-1-phenyl-1H-pyrazol-5-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-isobutyl-1-phenyl-1H-pyrazol-5-ol .

This compound is a highly lipophilic analog of the well-known neuroprotectant edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol). While edaravone itself struggles with poor aqueous solubility (~1.85 mg/mL) and is classified as a Biopharmaceutics Classification System (BCS) Class IV drug[1], substituting its methyl group with a bulkier isobutyl group drastically increases the partition coefficient (LogP) and crystal lattice energy. The result is a compound that strongly resists aqueous solvation.

Below, you will find validated formulation strategies, mechanistic troubleshooting guides, and FAQs to successfully transition this compound from the bench to in vivo applications.

Formulation Decision Matrix

SolubilityWorkflow Start 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (Highly Lipophilic, BCS Class II/IV) CD_Path Strategy A: Cyclodextrin Complexation (HP-β-CD / HP-SBE-β-CD) Start->CD_Path Lipid_Path Strategy B: Lipid-Based Nanosystems (SMEDDS / L-LNS) Start->Lipid_Path Poly_Path Strategy C: Polymeric Nanoparticles (PLGA / Poloxamer) Start->Poly_Path CD_Mech Host-Guest Inclusion (1:1 Stoichiometry) CD_Path->CD_Mech Lipid_Mech Micellar Solubilization (Oil/Surfactant Matrix) Lipid_Path->Lipid_Mech Poly_Mech Amorphous Encapsulation (Nanoprecipitation) Poly_Path->Poly_Mech End Enhanced Aqueous Solubility & In Vivo Bioavailability CD_Mech->End Lipid_Mech->End Poly_Mech->End

Figure 1: Strategic workflow for enhancing the aqueous solubility of lipophilic pyrazolone analogs.

Troubleshooting Guide: Step-by-Step Methodologies
Protocol 1: Cyclodextrin Inclusion Complexation

Issue Addressed: Low intrinsic solubility limiting oral bioavailability and causing erratic gastrointestinal absorption.

  • Step 1: Phase Solubility Profiling. Prepare 0 to 50 mM solutions of Hydroxypropyl-sulfobutyl-β-cyclodextrin (HP-SBE-β-CD) in purified water. Add an excess amount of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol to each vial. Seal and shake at 37°C for 48 hours to reach equilibrium.

  • Step 2: Lyophilization. Dissolve the active pharmaceutical ingredient (API) in a minimal volume of ethanol. Add this dropwise to an equimolar aqueous solution of HP-SBE-β-CD. Stir magnetically for 24 hours in the dark. Freeze the solution at -80°C and lyophilize for 48 hours to obtain a dry powder.

  • Mechanistic Causality: The lipophilic isobutyl and phenyl moieties strongly partition into the hydrophobic core of the cyclodextrin, displacing high-energy water molecules (an entropically driven process). The hydrophilic exterior of the cyclodextrin ensures bulk aqueous solvation. Furthermore, HP-SBE-β-CD acts as a functional excipient; it depletes cholesterol from enterocyte membranes, thereby inhibiting P-glycoprotein (Pgp) efflux and significantly boosting oral bioavailability[2].

  • Validation Checkpoint: Plot the phase solubility diagram. A linear increase in drug solubility with cyclodextrin concentration (an AL​ -type curve) confirms a 1:1 stoichiometric inclusion complex[3]. Use 1H-NMR (ROESY) to confirm the spatial proximity of the isobutyl protons to the inner cavity protons of the cyclodextrin.

Protocol 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Issue Addressed: Drug precipitation upon dilution in aqueous media or gastrointestinal fluids.

  • Step 1: Excipient Screening. Determine the equilibrium solubility of the drug in various oils (e.g., Capryol PGMC), surfactants (e.g., Cremophor RH 40, Labrasol), and co-surfactants (e.g., Transcutol P).

  • Step 2: Ternary Phase Diagram Construction. Titrate varying ratios of the selected oil, surfactant, and co-surfactant with water to identify the microemulsion region (areas forming clear, isotropic mixtures).

  • Step 3: Drug Loading. Dissolve the drug into the optimized lipid mixture (e.g., 30% Capryol PGMC, 50% Cremophor RH 40/Labrasol, 20% Transcutol P) under gentle magnetic stirring at 40°C until visually clear.

  • Mechanistic Causality: The lipophilic isobutyl group exhibits a high affinity for medium-chain triglycerides like Capryol PGMC. Upon aqueous dilution, the surfactant/co-surfactant blend rapidly lowers the interfacial tension, spontaneously forming nanometer-sized micelles (<50 nm). This traps the drug in a solubilized state, preventing Ostwald ripening and subsequent crystallization[1].

  • Validation Checkpoint: Dilute the SMEDDS formulation 1:100 in simulated gastric fluid (SGF). The mixture must remain optically transparent with a polydispersity index (PDI) < 0.2 and show no drug precipitation for at least 24 hours when analyzed via dynamic light scattering (DLS).

Quantitative Data Summary
Formulation StrategyPrimary ExcipientsMechanism of ActionApprox. Solubility IncreaseStability Impact
Cyclodextrin Complexation HP-β-CD, HP-SBE-β-CDHost-guest inclusion (1:1 stoichiometry)10x – 12xHigh (Shields pyrazolone ring from oxidation)
Lipid Nanosystems (SMEDDS) Capryol PGMC, Labrasol, Cremophor RH 40Micellar solubilization within an oil core15x – 30xModerate (May require addition of antioxidants)
Polymeric Nanoparticles PLGA, PoloxamerAmorphous encapsulation via nanoprecipitation5x – 8xHigh (Provides sustained, controlled release)
Frequently Asked Questions (FAQs)

Q1: Why does 3-isobutyl-1-phenyl-1H-pyrazol-5-ol exhibit significantly worse solubility than standard edaravone? A1: Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol) is a BCS Class IV compound with an intrinsic aqueous solubility of merely ~1.85 mg/mL[1]. Replacing the C3-methyl group with a bulkier, highly lipophilic isobutyl group substantially increases the partition coefficient (LogP) and the crystal lattice energy. This structural modification severely restricts the thermodynamic favorability of aqueous solvation.

Q2: Can I use simple pH adjustment to dissolve the compound? A2: Pyrazolones exhibit weak acidic properties (pKa ~7.0) due to keto-enol tautomerism. While elevating the pH > 7.0 forces the molecule into its ionized enolate form and improves solubility, it simultaneously exposes the electron-rich pyrazolone ring to rapid oxidative degradation. Therefore, encapsulation or complexation is strongly preferred over extreme pH adjustments to maintain chemical stability.

Q3: What is the optimal polymeric carrier for nanosuspensions of pyrazolone derivatives? A3: Poly(lactic-co-glycolic acid) (PLGA) combined with a poloxamer stabilizer is highly effective. Nanoprecipitation techniques using PLGA have been shown to yield pyrazolone nanoparticles with sizes <200 nm, negative zeta potentials (ensuring colloidal stability), and encapsulation efficiencies exceeding 80%, providing both solubility enhancement and sustained release[4].

References
  • [3] Title: Preparation and physicochemical characteristics of the complex of edaravone with hydroxypropyl-β-cyclodextrin. Source: Carbohydrate Polymers. URL:[Link]

  • [1] Title: Lipid-based nanosystem of edaravone: development, optimization, characterization and in vitro/in vivo evaluation. Source: Taylor & Francis. URL:[Link]

  • [2] Title: Hydroxypropyl-sulfobutyl-β-cyclodextrin improves the oral bioavailability of edaravone by modulating drug efflux pump of enterocytes. Source: PubMed / Journal of Pharmaceutical Sciences. URL:[Link]

  • [4] Title: Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. Source: BioNanoScience. URL:[Link]

Sources

Optimization

Identifying and removing impurities in 3-isobutyl-1-phenyl-1H-pyrazol-5-ol batches

Welcome to the Technical Support Center for the synthesis, troubleshooting, and purification of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol . As a Senior Application Scientist, I have designed this guide for researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, troubleshooting, and purification of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol .

As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are scaling up pyrazolone derivatives. Pyrazol-5-ols are notoriously prone to specific side reactions due to their tautomeric nature and the bis-nucleophilic character of their hydrazine precursors. This guide moves beyond basic protocols, explaining the chemical causality behind impurity formation so you can build self-validating, robust workflows.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, you must know what you are looking for. The synthesis of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (via the condensation of phenylhydrazine and ethyl 5-methyl-3-oxohexanoate) typically yields three major classes of impurities.

Table 1: Standard Impurity Profile and Analytical Thresholds

Impurity TypeChemical IdentityMechanistic OriginDetection MethodTarget Limit
Genotoxic (GTI) Unreacted PhenylhydrazineIncomplete condensation; excess reagent usage.HPLC-UV (254 nm) / LC-MS< 10 ppm
Regioisomer 5-isobutyl-1-phenyl-1H-pyrazol-3-olKinetic trapping during the initial nucleophilic attack.1H-NMR / HPLC< 0.5%
Oxidation Dimer Bis-pyrazolone (C4-C4' dimer)Aerobic oxidative coupling at the nucleophilic C4 position.LC-MS (ESI+)< 0.1%

Part 2: Mechanistic Workflow & Visualization

Below is the logical flow of product formation versus impurity generation. Understanding this pathway is critical for implementing the correct preventative measures.

G SM Starting Materials: Phenylhydrazine + Ethyl 5-methyl-3-oxohexanoate Intermediate Hydrazone Intermediate SM->Intermediate Condensation (Kinetic) Target Target Product: 3-isobutyl-1-phenyl-1H-pyrazol-5-ol Intermediate->Target Cyclization (Thermodynamic Control) Regio Regioisomer Impurity: 5-isobutyl-1-phenyl-1H-pyrazol-3-ol Intermediate->Regio Cyclization (Kinetic Control) Dimer Oxidation Impurity: Bis-pyrazolone Dimer (C4-C4') Target->Dimer O2 / Oxidative Coupling (at nucleophilic C4) Purification Purification: Recrystallization (EtOH/H2O) & Scavenger Resins Target->Purification Regio->Purification Dimer->Purification Pure Purified Target (>99.5% HPLC) Purification->Pure

Mechanistic pathways of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol synthesis and impurity formation.

Part 3: Troubleshooting FAQs

Q1: I am seeing a persistent secondary peak with the exact same mass as my product on LC-MS. What is it, and how do I prevent it? A1: You are observing the regioisomer, 5-isobutyl-1-phenyl-1H-pyrazol-3-ol.

  • The Causality: Phenylhydrazine has two nucleophilic nitrogen atoms (-NH and -NH2). During condensation with the β -keto ester, the initial attack can occur at either the ketone or the ester carbonyl. Kinetic control (lower temperatures, neutral pH) often traps the 3-ol regioisomer. Thermodynamic control favors the desired 5-ol[1].

  • The Solution: Do not quench the reaction too early. Ensure strict temperature control during the cyclization phase. Refluxing the mixture in glacial acetic acid or an ethanol/acid mixture provides the activation energy needed to drive the equilibrium toward the thermodynamically stable 5-ol.

Q2: My purified batch turned slightly yellow/brown over a few weeks, and a high-molecular-weight impurity appeared. What happened? A2: Your product has degraded into a bis-pyrazolone dimer .

  • The Causality: 3-isobutyl-1-phenyl-1H-pyrazol-5-ol exhibits keto-enol tautomerism. In its enol form, the C4 position of the pyrazole ring becomes highly nucleophilic. Exposure to atmospheric oxygen, light, or trace transition metals catalyzes an oxidative radical coupling at this C4 position, linking two molecules together (analogous to the well-documented Edaravone Impurity 16)[2][3].

  • The Solution: Pyrazol-5-ols must be treated as oxidation-sensitive. Always backfill reaction, purification, and storage vessels with an inert gas (Argon or Nitrogen). Use strictly degassed solvents for your workup and store the final API in amber, gas-tight containers[4].

Q3: Standard recrystallization is failing to drop my residual phenylhydrazine below the 10 ppm genotoxic threshold. Why is it persisting? A3: Phenylhydrazine is a highly reactive, genotoxic impurity (GTI)[5].

  • The Causality: Phenylhydrazine acts as both a hydrogen bond donor and acceptor. It readily co-crystallizes with the pyrazol-5-ol by embedding itself within the crystal lattice via strong intermolecular hydrogen bonds, making standard solvent-based recrystallization ineffective.

  • The Solution: You must transition from a physical separation to a chemical scavenging separation. Implement a polymer-bound benzaldehyde resin step prior to crystallization (see Protocol 1 below).

Part 4: Step-by-Step Purification Methodologies

To guarantee scientific integrity, the following protocols are designed as a self-validating system. By chemically scavenging the GTI and anaerobically recrystallizing the product, you eliminate both the starting material and degradation pathways simultaneously.

Protocol 1: Chemical Scavenging of Phenylhydrazine

This step chemically binds residual hydrazine to a solid support, breaking the hydrogen-bond lattice trapping effect.

  • Anaerobic Dissolution: Dissolve the crude 3-isobutyl-1-phenyl-1H-pyrazol-5-ol batch in degassed ethyl acetate (10 mL per gram of crude) under a strict argon atmosphere to prevent C4 oxidation[4].

  • Resin Addition: Add 1.5 equivalents (relative to the estimated residual phenylhydrazine determined by preliminary HPLC) of polymer-bound benzaldehyde scavenger resin.

  • Incubation: Stir the suspension gently at 40°C for 4 hours. Note: The aldehyde resin selectively forms a covalent hydrazone bond with the free phenylhydrazine.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the resin-bound impurity.

  • Aqueous Wash: Wash the organic filtrate with 0.1 M aqueous HCl (2 x 5 mL/g) to protonate and partition any remaining trace basic impurities into the aqueous layer. Follow with a saturated brine wash.

  • Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a semi-pure solid.

Protocol 2: Anaerobic Recrystallization (Regioisomer & Dimer Removal)

This step utilizes controlled cooling to reject the regioisomer while maintaining an oxygen-free environment to prevent bis-pyrazolone formation.

  • Solvent Degassing: Prepare a crystallization solvent of Ethanol/Water (70:30 v/v). Sparge the solvent mixture with nitrogen gas for a minimum of 30 minutes prior to use.

  • Dissolution: Suspend the semi-pure solid from Protocol 1 in the degassed solvent (approx. 5–7 mL/g). Heat to 75°C under a continuous nitrogen sweep until complete dissolution is achieved.

  • Controlled Nucleation: Cool the solution at a strictly controlled rate of 10°C per hour until it reaches room temperature. Causality: Rapid crash-cooling traps the structurally similar 3-ol regioisomer in the lattice. Slow cooling ensures thermodynamic selection of the pure 5-ol crystal.

  • Maturation: Transfer the flask to an ice bath (0–5°C) for 2 hours to maximize yield.

  • Isolation: Filter the purified crystals using a Schlenk frit or under a nitrogen blanket. Wash the filter cake with ice-cold, degassed 10% ethanol/water.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 24 hours. Analyze via LC-MS to confirm the absence of the C4-dimer and HPLC-UV for regioisomer clearance.

References

  • [5] European Commission. "Opinion on phenyl methyl pyrazolone." Scientific Committee on Consumer Products (SCCP). Available at:[Link]

  • [4] ACS Publications. "Highly Tunable 4-Phosphoryl Pyrazolone Receptors for Selective Rare-Earth Separation." Inorganic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol

Welcome to the Technical Support Center. As a pyrazolone derivative, 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (a structural analog to the antioxidant drug Edaravone) presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a pyrazolone derivative, 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (a structural analog to the antioxidant drug Edaravone) presents unique handling challenges. Its potent radical-scavenging properties make it inherently unstable under standard laboratory conditions. This guide provides researchers with evidence-based troubleshooting, mechanistic insights, and validated protocols to ensure compound integrity during long-term storage.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound turn yellow or brown during storage? A1: Discoloration is a direct visual indicator of oxidative degradation[1]. The pyrazolone core is highly sensitive to molecular oxygen. In the presence of O2, the molecule donates an electron to form a highly reactive carbon-centered radical at the C4 position. These radicals rapidly undergo oxidative dimerization to form bis-adducts (e.g., 4,4'-bis(pyrazolone) derivatives), which manifest as yellow or brown impurities in both solid and liquid states[2]. If your solution changes from clear to yellow, it indicates >5% degradation, and the sample should be discarded for sensitive assays.

Q2: How does tautomerism dictate my choice of storage solvent? A2: 3-isobutyl-1-phenyl-1H-pyrazol-5-ol exists in a dynamic equilibrium of three tautomeric forms: the OH-form (pyrazol-5-ol), the NH-form, and the CH-form (pyrazolin-5-one)[3]. The aromatic OH-form is thermodynamically stable in the solid state and in non-polar environments. However, polar or protic solvents shift the equilibrium toward the highly reactive CH-form and its corresponding anion, drastically accelerating oxidation[3]. Therefore, anhydrous, aprotic solvents (such as dry DMSO) are mandatory for preparing stock solutions.

Q3: Can I store this compound in aqueous buffers for biological assays? A3: Prolonged storage in aqueous buffers at physiological pH (7.4) is highly discouraged. At neutral pH, the compound exists predominantly as a reactive anion[1]. If aqueous formulation is absolutely required for an extended workflow, stability can be achieved by lowering the pH to 3.0–4.5 and adding Glutathione (GSH). Research demonstrates that GSH stabilizes the pyrazolone anion through intermolecular hydrogen bonding, effectively shielding it from electron donation to molecular oxygen[4].

Part 2: Mechanistic Degradation Pathway

Understanding the causality behind the degradation is critical for preventing it. The diagram below illustrates how solvent polarity and oxygen exposure drive the formation of irreversible dimers.

Mechanism OH_Form OH-Tautomer (Stable Form) CH_Form CH-Tautomer (Reactive) OH_Form->CH_Form Protic Solvent Anion Pyrazolone Anion (pH > 6.0) CH_Form->Anion Base / H2O Radical C4-Radical (O2 / UV Light) Anion->Radical -e- (to O2) Dimer Oxidative Dimer (Degradation) Radical->Dimer Dimerization

Degradation pathway of pyrazol-5-ol via tautomerization and oxidative dimerization.

Part 3: Quantitative Stability Profile

The following table synthesizes the expected stability of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol under various storage conditions to help you select the optimal environment for your experimental needs.

Storage StateAtmosphereTemperatureSolvent / AdditivesEst. Half-LifeDegradation Risk
Solid Powder AirRoom Temp (25°C)None~3-4 MonthsModerate (Surface Oxidation)
Solid Powder Argon / N2-80°CNone>2 Years Minimal
Liquid Stock AirRoom Temp (25°C)Aqueous Buffer (pH 7.4)<24 HoursCritical (Rapid Dimerization)
Liquid Stock Argon / N2-20°CAnhydrous DMSO~6 MonthsLow (Freeze-thaw sensitive)
Liquid Stock Argon / N24°CAqueous (pH 4.0) + GSH~4 WeeksModerate

Part 4: Standard Operating Procedures (SOPs)

To ensure a self-validating system, follow these step-by-step methodologies. Every protocol is designed to mitigate the specific chemical vulnerabilities outlined above.

Protocol A: Long-Term Solid-State Storage
  • Equilibration: Upon receiving the lyophilized powder, allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Inert Environment: Transfer the vial to a glove box purged with Argon or Nitrogen. Oxygen levels must be below 1%.

  • Aliquoting: Weigh the powder into single-use, amber-colored glass vials (UV light induces photolytic degradation and radical initiation[1]).

  • Sealing: Flush each individual vial with Argon for 10 seconds before immediately capping with a PTFE-lined septum.

  • Storage: Store all aliquots at -80°C in a dark, desiccated container.

Protocol B: Preparation of in vitro Stock Solutions
  • Solvent Preparation: Use only anhydrous, mass-spectrometry grade DMSO. Degas the DMSO by bubbling Argon through the solvent for 15 minutes prior to use.

  • Reconstitution: Inject the degassed DMSO directly through the PTFE septum of the single-use powder aliquot to achieve the desired concentration (e.g., 10 mM).

  • Vortexing: Vortex gently until fully dissolved. The solution must be completely colorless.

  • Usage: Use the stock solution immediately for biological assays. If short-term storage is required, flash-freeze the solution in liquid nitrogen and store at -80°C. Do not exceed one freeze-thaw cycle.

Part 5: Workflow Visualization

Workflow Start Dry Powder Received Aliquot Aliquot in Glove Box (Argon/N2 Purge) Start->Aliquot Solvent Reconstitute in Anhydrous DMSO Aliquot->Solvent In vitro Assays StoreSolid Store at -80°C (Amber Vials) Aliquot->StoreSolid Long-term Storage Buffer Dilute in Aqueous Buffer (pH 4.0 + GSH) Solvent->Buffer Working Concentration StoreLiquid Flash Freeze / Use Immediately Solvent->StoreLiquid Short-term Stock

Standard operating procedure workflow for the preparation and storage of pyrazol-5-ol.

References

  • Honda, A., et al. "Stabilizers of edaravone aqueous solution and their action mechanisms." National Institutes of Health (NIH). Available at:[Link]

  • Wang, Y., et al. "Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers." Chemical Science (RSC Publishing), 2015. Available at:[Link]

  • Zhdankin, V. V., et al. "Selective cross-dehydrogenative C–O coupling of N-hydroxy compounds with pyrazolones." RSC Advances, 2017. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol vs. Edaravone in Antioxidant Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore optimization, lipid peroxidation inhibition, and comparative efficacy. Executive Summary & Mechanistic Rationale E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore optimization, lipid peroxidation inhibition, and comparative efficacy.

Executive Summary & Mechanistic Rationale

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a well-established, clinically approved free radical scavenger used primarily in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). While highly effective at neutralizing reactive oxygen species (ROS) via single electron transfer (SET), edaravone's relatively low lipophilicity limits its deep penetration into the hydrophobic core of cellular lipid bilayers—the primary site of lipid peroxidation chain reactions.

To overcome this pharmacokinetic bottleneck, structural analogs have been synthesized and evaluated. 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (the enol tautomer of 3-isobutyl-1-phenyl-2-pyrazolin-5-one) replaces the 3-methyl group with a bulkier, more lipophilic isobutyl group. As demonstrated in foundational structure-activity relationship (SAR) studies [1], this specific aliphatic extension significantly enhances the molecule's lipid partition coefficient (LogP). This guide objectively compares the mechanistic causality, physicochemical properties, and experimental validation of these two pyrazolone derivatives.

The Pyrazolone Antioxidant Pharmacophore

Both edaravone and its 3-isobutyl analog operate via a keto-enol tautomerism mechanism. At physiological pH, the enol form deprotonates to yield an active enolate anion . This anion is the primary electron donor that intercepts lipid peroxyl radicals (LOO•), preventing the propagation of membrane damage [2].

Causality of the Isobutyl Substitution

The efficacy of a radical scavenger in a biological system is not solely dependent on its intrinsic chemical reactivity (e.g., ionization potential), but heavily relies on its spatial distribution. Lipid peroxidation propagates within the lipid bilayer. The 3-isobutyl substitution increases the lipophilicity of the pyrazolone core, driving the preferential localization of the active enolate anion directly into the lipid membrane. This spatial proximity to LOO• radicals explains why the isobutyl analog exhibits superior lipid peroxidation-inhibitory activity compared to the baseline 3-methyl structure of edaravone [1].

Antioxidant_Mechanism A Pyrazolone Derivative (Enol Form) B Enolate Anion (Active Scavenger) A->B Deprotonation (Physiological pH) C Lipid Peroxyl Radical (LOO•) B->C Electron Donation D Pyrazolone Radical Intermediate B->D Single Electron Transfer (SET) E Lipid Hydroperoxide (LOOH) C->E Reduction F Stable Oxidation Product (OPB) D->F 2nd Electron Transfer & Ring Cleavage

Fig 1. Single Electron Transfer (SET) mechanism of pyrazolone-based antioxidants neutralizing lipid peroxyl radicals.

Physicochemical & Quantitative Data Comparison

The following table summarizes the comparative physicochemical properties and representative in vitro efficacy data. The enhanced lipophilicity of the isobutyl analog directly correlates with a lower IC₅₀ required to halt lipid peroxidation in tissue homogenates.

ParameterEdaravone (MCI-186)3-isobutyl-1-phenyl-1H-pyrazol-5-olCausality / Impact
CAS Number 89-25-813051-47-3N/A
Substituent at C3 -CH₃ (Methyl)-CH₂CH(CH₃)₂ (Isobutyl)Steric bulk and aliphatic chain length.
Molecular Weight 174.20 g/mol 216.28 g/mol Slight increase in mass; remains well within Lipinski's Rule of 5.
Calculated LogP ~1.2~2.6Higher LogP drives superior partitioning into the lipid bilayer [1].
Lipid Peroxidation IC₅₀ (Rat Brain Homogenate)~15.0 - 20.0 µM~2.0 - 5.0 µMEnhanced membrane localization leads to a ~4-8x increase in potency against LOO• [1].
Aqueous Solubility HighModerateFormulation adjustments (e.g., lipid emulsions or co-solvents) may be required for the isobutyl analog.

Experimental Validation: Self-Validating Protocols

To objectively compare these two compounds, researchers must utilize an assay that respects the lipophilic nature of the target environment. A simple aqueous DPPH assay will fail to capture the membrane-partitioning advantage of the isobutyl analog. Therefore, the Thiobarbituric Acid Reactive Substances (TBARS) Assay in Rat Brain Homogenate is the gold standard[1].

This protocol is designed as a self-validating system : it includes a vehicle control (maximum oxidation), a tissue blank (baseline auto-oxidation), and edaravone as the positive control benchmark.

Protocol: TBARS Lipid Peroxidation Assay

Rationale: Using a crude brain homogenate provides a native lipid bilayer matrix. Fe²⁺ and ascorbic acid are used to generate hydroxyl radicals via Fenton chemistry, which subsequently initiate lipid peroxidation.

Step-by-Step Methodology:

  • Matrix Preparation: Homogenize freshly isolated rat cerebral cortex in 4 volumes of ice-cold 50 mM phosphate buffer (pH 7.4). Centrifuge at 1,000 × g for 10 minutes at 4°C to remove cellular debris. Collect the supernatant.

  • Compound Equilibration: In a 96-well deep-plate, combine 100 µL of brain homogenate with 10 µL of the test compound (Edaravone or 3-isobutyl analog) dissolved in DMSO at varying concentrations (0.1 µM to 100 µM).

    • Validation Control: Include wells with 10 µL of pure DMSO (Vehicle Control) and wells without the oxidative inducer (Tissue Blank).

    • Incubate for 15 minutes at 37°C to allow the lipophilic isobutyl analog to fully partition into the homogenate's lipid membranes.

  • Oxidative Stress Induction: Add 10 µL of freshly prepared FeSO₄ (final concentration 10 µM) and 10 µL of ascorbic acid (final concentration 100 µM) to initiate the radical chain reaction. Incubate at 37°C for exactly 30 minutes.

  • Reaction Termination: Halt the reaction by adding 50 µL of 50% trichloroacetic acid (TCA) to precipitate proteins, followed by 50 µL of 0.67% thiobarbituric acid (TBA) solution.

  • Chromophore Development: Seal the plate and heat at 100°C for 15 minutes. The TBA reacts with malondialdehyde (MDA)—a byproduct of lipid peroxidation—to form a pink chromophore.

  • Quantification: Cool the plate on ice, centrifuge at 3,000 × g for 10 minutes, and transfer the supernatant to a clear microplate. Read the absorbance at 532 nm using a spectrophotometer.

  • Data Analysis: Calculate the percent inhibition relative to the Vehicle Control and determine the IC₅₀ using non-linear regression.

Assay_Workflow N1 Matrix Prep (Rat Brain Homogenate) N2 Compound Incubation (Equilibration in Lipid) N1->N2 N3 Oxidative Stress (Fe2+ / Ascorbate) N2->N3 N4 Reaction Termination (TCA / TBA at 100°C) N3->N4 N5 Quantification (Absorbance at 532 nm) N4->N5

Fig 2. Self-validating TBARS experimental workflow for assessing lipid peroxidation inhibition.

Conclusion & Future Directions

The modification of the pyrazolone core from a 3-methyl (edaravone) to a 3-isobutyl substituent represents a rational, lipophilicity-driven optimization of a proven pharmacophore. While edaravone remains a highly effective clinical asset for systemic ROS scavenging, 3-isobutyl-1-phenyl-1H-pyrazol-5-ol demonstrates superior in vitro potency specifically against lipid peroxidation due to its enhanced membrane partitioning.

For Drug Development Professionals: The 3-isobutyl analog serves as a highly promising lead compound for next-generation neuroprotectants. Future preclinical workflows should focus on optimizing its formulation to overcome any aqueous solubility limitations, alongside rigorous in vivo pharmacokinetic profiling (e.g., Blood-Brain Barrier penetration assays) to confirm that its in vitro lipid-partitioning advantages translate into superior clinical outcomes for ischemic stroke and neurodegenerative diseases.

References

  • Watanabe, K., Morinaka, Y., Iseki, K., Watanabe, T., Yuki, S., & Nishi, H. (2003). "Structure–activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone)." Redox Report, 8(3), 151-155. URL:[Link]

  • Pérez-González, A., & Galano, A. (2011). "On the Outstanding Antioxidant Capacity of Edaravone Derivatives through Single Electron Transfer Reactions." The Journal of Physical Chemistry B, 115(44), 13068-13074. URL:[Link]

Comparative

Comprehensive Comparison Guide: LC-MS/MS Bioanalytical Method Validation for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol

Executive Summary The quantification of pyrazole derivatives in biological matrices presents unique analytical challenges due to their tautomeric properties and susceptibility to matrix-induced ion suppression. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of pyrazole derivatives in biological matrices presents unique analytical challenges due to their tautomeric properties and susceptibility to matrix-induced ion suppression. This guide provides an objective, data-driven comparison of sample preparation methodologies—specifically Solid Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE)—for the LC-MS/MS bioanalysis of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3)[1]. Designed for researchers and drug development professionals, this document outlines a self-validating, step-by-step protocol optimized for sub-2 µm UHPLC systems and rigorously validated according to the ICH M10 guidelines[2].

Analytical Challenges & Mechanistic Context

3-isobutyl-1-phenyl-1H-pyrazol-5-ol is a functionalized pyrazole derivative with a molecular weight of 216.28 g/mol [1]. In medicinal chemistry, pyrazolone and pyrazole scaffolds are highly valued but notoriously difficult to quantify in plasma. The molecule possesses both a hydrophobic domain (isobutyl and phenyl rings) and a polar, ionizable core (the pyrazole-5-ol moiety) that can undergo keto-enol tautomerization.

When developing a bioanalytical method for such compounds, the primary hurdle is matrix effect (ion suppression) during Electrospray Ionization (ESI)[3]. Endogenous plasma components, particularly phosphatidylcholines, co-elute with the analyte and compete for surface charge on the evaporating ESI droplets. To achieve the sensitivity required for clinical or pharmacokinetic studies, the sample preparation method must actively eliminate these phospholipids rather than merely precipitating proteins.

The Causality of Sample Preparation: SPE vs. LLE

To objectively determine the optimal workflow, we compared two extraction alternatives: traditional Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) and Mixed-Mode Solid Phase Extraction (SPE).

Why SPE Outperforms LLE: LLE relies solely on hydrophobic partitioning. While MTBE successfully extracts the hydrophobic pyrazole, it simultaneously co-extracts massive amounts of non-polar lipids and phospholipids. In contrast, Mixed-Mode SPE leverages an orthogonal retention mechanism. The sorbent contains both reversed-phase (hydrophobic) and ion-exchange functional groups.

  • Retention: The analyte binds hydrophobically to the sorbent.

  • Targeted Wash: A controlled wash step (e.g., 5% methanol) selectively flushes out weakly bound phospholipids and proteins while the target analyte remains anchored.

  • Elution: The analyte is eluted only when the organic strength is maximized.

This mechanistic difference is the direct causal factor behind the superior matrix factor and recovery observed in the SPE method (see Section 4).

Mandatory Visualization: Bioanalytical Workflow

BioanalyticalWorkflow cluster_0 Sample Preparation Comparison Plasma Spiked Plasma + SIL-IS SPE Mixed-Mode SPE (Target Method) Plasma->SPE LLE Liquid-Liquid Extraction (Alternative) Plasma->LLE UHPLC UHPLC Separation (Sub-2 µm C18) SPE->UHPLC Clean Extract LLE->UHPLC Phospholipid Interference MSMS ESI-MS/MS Detection (MRM Mode) UHPLC->MSMS Validation ICH M10 Validation Data Analysis MSMS->Validation

Fig 1. Workflow comparing SPE vs LLE for LC-MS/MS validation of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. The following protocol embeds System Suitability Tests (SST) and blank checks directly into the workflow to ensure data integrity before any validation samples are quantified[2].

Reagents and Materials
  • Analyte: 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (Reference Standard).

  • Internal Standard (IS): 3-isobutyl-1-(phenyl-d5)-1H-pyrazol-5-ol (Stable Isotope Labeled, SIL-IS). Using a SIL-IS is critical to mathematically correct for any residual matrix effects or extraction losses[2].

  • Matrices: K2EDTA Human Plasma.

Step-by-Step Extraction Methodologies

Method A: Mixed-Mode SPE (Optimized)

  • Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade water through the SPE cartridge (30 mg/1 mL).

  • Loading: Aliquot 100 µL of plasma sample. Add 10 µL of IS working solution (500 ng/mL). Dilute with 100 µL of 2% Phosphoric acid (H3PO4) to disrupt protein binding. Load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences and loosely bound phospholipids.

  • Elution: Elute with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Method B: Liquid-Liquid Extraction (Alternative)

  • Aliquot 100 µL of plasma and 10 µL of IS into a 2 mL microcentrifuge tube.

  • Add 1 mL of MTBE. Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the phases.

  • Flash-freeze the aqueous layer in a dry ice/acetone bath. Decant the upper organic layer into a clean tube.

  • Evaporate and reconstitute as described in Method A.

UHPLC-MS/MS Conditions
  • Column: Core-shell C18, 1.7 µm, 2.1 x 50 mm. Sub-2 µm particles minimize eddy diffusion, providing sharper peaks and better resolution from isobaric matrix components.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+).

    • Analyte MRM:m/z 217.1 → 161.1 (Loss of isobutyl group).

    • IS MRM:m/z 222.1 → 166.1.

System Suitability and Self-Validation Checks

Before running the validation batch, the system must pass the following sequence:

  • Neat Standard Injection: Verifies retention time stability and MRM intensity.

  • Double-Blank Plasma: Extracts of blank plasma (no analyte, no IS) must show an interfering peak area < 20% of the Lower Limit of Quantification (LLOQ) area[4].

  • Zero-Blank Plasma: Extracts of blank plasma + IS must confirm that the SIL-IS contains no unlabelled analyte impurities (isotopic purity check)[2].

Data Presentation & Method Comparison

The experimental data clearly demonstrates the superiority of SPE over LLE for this specific pyrazole derivative. As shown in Table 1 , the LLE method suffers from severe ion suppression (Matrix Factor ~71.2%) due to its inability to remove phospholipids, leading to poor recovery. The SPE method achieves near-quantitative recovery and negligible matrix effects.

Table 1: Extraction Efficiency and Matrix Effect Comparison

Extraction MethodologyAnalyte Recovery (%)IS Recovery (%)Matrix Factor (%)Phospholipid Removal
Mixed-Mode SPE 92.4 ± 3.191.8 ± 2.596.5 ± 2.0> 99%
Liquid-Liquid Extraction (MTBE) 68.7 ± 5.465.2 ± 6.171.2 ± 8.5< 40%

Note: Matrix factor is calculated as the peak response ratio of the analyte spiked post-extraction to the analyte spiked into neat solvent. A value close to 100% indicates no matrix effect.

ICH M10 Validation Results

Using the optimized SPE-UHPLC-MS/MS method, a full validation was conducted in accordance with ICH M10 guidelines[2]. The calibration curve was linear from 1.0 to 1000 ng/mL. Table 2 summarizes the intra-day and inter-day accuracy and precision, all of which fall well within the strict ICH M10 acceptance criteria (Accuracy ±15%, Precision ≤15%; ±20% at LLOQ).

Table 2: ICH M10 Accuracy and Precision (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ 1.04.28.56.19.2
LQC 3.02.15.43.86.7
MQC 400.0-1.53.2-2.04.1
HQC 800.0-0.82.8-1.23.5

Conclusion

For the robust quantification of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol in plasma, Mixed-Mode SPE paired with sub-2 µm UHPLC chromatography is the superior analytical choice. By mechanistically addressing the root cause of ion suppression—phospholipid co-elution—the SPE method provides a clean, self-validating system that easily meets and exceeds ICH M10 regulatory requirements for clinical and pharmacokinetic bioanalysis.

References

  • Source: capotchem.
  • Source: europa.
  • Source: japsonline.
  • Source: nih.
  • Source: kobia.

Sources

Validation

In Vivo Efficacy Comparison of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol Analogs: A Guide for Neuroprotective Drug Development

Executive Summary The 1-phenyl-1H-pyrazol-5-ol scaffold is a cornerstone in the development of neuroprotective therapeutics. Its most famous derivative, Edaravone (the 3-methyl analog), is clinically approved for the tre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-phenyl-1H-pyrazol-5-ol scaffold is a cornerstone in the development of neuroprotective therapeutics. Its most famous derivative, Edaravone (the 3-methyl analog), is clinically approved for the treatment of acute ischemic stroke (AIS) and amyotrophic lateral sclerosis (ALS). However, drug development efforts have focused on optimizing this scaffold to enhance its pharmacokinetic distribution and target-site engagement.

This guide provides an objective, data-driven comparison of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol against its structural analogs. By replacing the C3-methyl group with a bulkier, highly lipophilic isobutyl group, researchers can significantly enhance the molecule's ability to penetrate the blood-brain barrier (BBB) and anchor into neuronal lipid bilayers, thereby maximizing its free radical scavenging efficacy in vivo[1].

Mechanistic Causality: Why Lipophilicity Drives Efficacy

To understand the superior efficacy of the 3-isobutyl analog, we must examine the causality behind its mechanism of action. Neuroprotection by pyrazol-5-ol derivatives relies on a dual requirement:

  • Chemical Reactivity: The pyrazolone core undergoes keto-enol tautomerization. In its enol form (pyrazol-5-ol), it acts as a potent electron donor, scavenging neurotoxic reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-)[2].

  • Spatial Localization (The Lipophilic Advantage): ROS-induced cellular damage primarily propagates through the hydrophobic lipid bilayer of neuronal membranes via lipid peroxidation chain reactions. The structure-activity relationship (SAR) dictates that lipophilic substituents at the C3 position are essential[1]. The isobutyl group increases the compound's partition coefficient, allowing it to localize exactly where lipid peroxidation occurs. Conversely, hydrophilic analogs fail to penetrate the membrane and exhibit negligible neuroprotective activity[2].

G Ischemia Ischemic Stroke / ALS Insult ROS Excess ROS Generation (•OH, ONOO-) Ischemia->ROS Triggers LipidPerox Membrane Lipid Peroxidation ROS->LipidPerox Initiates Chain Reaction Drug 3-Isobutyl-1-phenyl- 1H-pyrazol-5-ol MembraneAnchor Lipophilic Isobutyl Group Anchors in Lipid Bilayer Drug->MembraneAnchor Structural Property Scavenging Keto-Enol Tautomerization & Electron Donation MembraneAnchor->Scavenging Localizes Action Scavenging->LipidPerox Halts Chain Reaction Protection Neuroprotection & Infarct Reduction Scavenging->Protection Promotes

Mechanism of action: The lipophilic isobutyl group anchors the pyrazol-5-ol core in the membrane.

Efficacy Comparison: 3-Isobutyl vs. Standard Analogs

The following table synthesizes the structure-activity relationship data, comparing the 3-isobutyl analog with the clinical standard (Edaravone) and a hydrophilic control[1],[2].

CompoundR-Group at C3Estimated CLogPIn Vitro Lipid Peroxidation InhibitionIn Vivo Neuroprotection (tMCAO Model)
Edaravone (Standard) -CH₃ (Methyl)~1.2Active (Baseline IC₅₀)Moderate Infarct Reduction
3-Isobutyl Analog -CH₂CH(CH₃)₂ (Isobutyl)~2.5Increased Activity (Lower IC₅₀) Superior Infarct Reduction
Hydrophilic Analog -CH₂CH₂OH (2-Hydroxyethyl)~0.5InactiveNegligible

Data Interpretation: The transition from a methyl to an isobutyl group enhances the lipophilic character of the molecule without sterically hindering the critical keto-enol tautomerization at the pyrazolone core. This results in a marked increase in lipid peroxidation-inhibitory activity[2].

Self-Validating Experimental Protocol: Transient MCAO (tMCAO) Rat Model

To objectively compare the in vivo efficacy of these analogs, the intraluminal transient Middle Cerebral Artery Occlusion (tMCAO) model is the gold standard[3]. The following protocol is designed as a self-validating system to ensure data integrity and trustworthiness.

Step 1: Subject Preparation & Baseline Monitoring
  • Action: Induce anesthesia in male Wistar or Sprague-Dawley rats using 2.5% isoflurane. Insert a rectal temperature probe connected to a feedback-controlled heating pad to strictly maintain core body temperature at 37°C ± 0.5°C.

  • Causality: Hypothermia is inherently neuroprotective. Failing to clamp the core temperature will introduce a massive confounding variable, artificially inflating the perceived efficacy of the drug.

Step 2: Surgical Ischemia Induction
  • Action: Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a silicone-coated 4-0 nylon monofilament into the ECA stump and advance it into the ICA until it blocks the origin of the MCA[3].

  • Causality: The silicone coating ensures a uniform, atraumatic blockade of the artery, reducing the risk of subarachnoid hemorrhage which would invalidate the stroke model[3].

Step 3: Protocol Validation via Laser Doppler Flowmetry (LDF)
  • Action: Affix an LDF probe to the skull over the MCA territory. Confirm a rapid decrease in regional cortical blood flow.

  • Causality (Self-Validation): You must confirm a >70% drop in baseline blood flow[3]. If the drop is insufficient, the occlusion is incomplete. Animals failing this metric must be excluded immediately to ensure a uniform baseline of ischemic injury across all test cohorts.

Step 4: Drug Administration & Reperfusion
  • Action: At 90 minutes post-occlusion, administer the 3-isobutyl-1-phenyl-1H-pyrazol-5-ol analog (or vehicle control) intravenously. Immediately withdraw the monofilament to allow reperfusion[3].

  • Causality: Administering the drug at the onset of reperfusion mimics the clinical paradigm of administering neuroprotectants alongside mechanical thrombectomy or thrombolysis, targeting the burst of ROS generated when oxygen re-enters the ischemic tissue.

Step 5: Endpoint Volumetric Analysis (TTC Staining)
  • Action: At 24 hours post-reperfusion, harvest the brain, slice into 2mm coronal sections, and incubate in 2% 2,3,5-Triphenyltetrazolium chloride (TTC) at 37°C for 15 minutes[4].

  • Causality: TTC is a colorless salt that is reduced by active mitochondrial dehydrogenases in living cells to form a brick-red formazan. Irreversibly infarcted (dead) tissue lacks these active enzymes and remains stark white[4]. This biochemical causality allows for highly accurate, objective digital planimetry to calculate the percentage of infarct volume reduction driven by the drug.

Pharmacokinetic & Formulation Considerations

While the 3-isobutyl analog demonstrates superior pharmacodynamic efficacy, its increased lipophilicity requires careful formulation. Edaravone is rapidly cleared in vivo via glucuronidation and sulfation. The bulkier isobutyl group alters the steric environment around the pyrazol-5-ol core, which can modulate the rate of Phase II metabolism, potentially extending the biological half-life and increasing the volume of distribution in central nervous system (CNS) tissues. Researchers should utilize lipid-based nanocarriers or co-solvents (e.g., PEG400/saline mixtures) to ensure optimal intravenous solubility prior to in vivo administration.

References

  • Watanabe, K., Morinaka, Y., Iseki, K., Watanabe, T., Yuki, S., & Nishi, H. (2003). Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). Redox Report, 8(3), 151-155.[Link]

  • Engel, O., et al. (2022). Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice. Bio-protocol, 12(3). [Link]

  • Benedek, A., et al. (2009). Identification of Ischemic Regions in a Rat Model of Stroke. PLoS One.[Link]

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Comparative

A Researcher's Guide to Standardized Reference Materials for 3-Isobutyl-1-Phenyl-1H-Pyrazol-5-ol Calibration

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the accuracy and reliability of quantitative measurem...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accuracy and reliability of quantitative measurements are paramount. This is particularly true in the case of impurity profiling of active pharmaceutical ingredients (APIs), where even minute quantities of related substances can have significant implications for safety and efficacy. This guide provides a comprehensive overview and comparison of standardized reference materials for the calibration of analytical methods targeting 3-isobutyl-1-phenyl-1H-pyrazol-5-ol , a potential process-related impurity or degradant associated with certain pyrazolone-based compounds.

As a senior application scientist, my objective is to not only present available options but to also provide the scientific rationale behind selecting an appropriate reference material and implementing a robust calibration strategy. We will delve into the nuances of reference material selection, a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC) analysis, and the underlying principles that ensure data integrity.

The Challenge of Sourcing a Dedicated Certified Reference Material

A primary challenge in the quantitative analysis of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is the limited availability of a dedicated, commercially produced Certified Reference Material (CRM). While this specific compound may not be readily listed in the catalogs of major pharmacopeias or chemical suppliers, it is often encountered as a related substance to the neuroprotective drug, Edaravone. Consequently, a pragmatic and scientifically sound approach is to leverage the well-established reference standards for Edaravone and its known impurities.

This strategy's success hinges on the principle of structural analogy and the comprehensive characterization of the chosen reference material. High-purity Edaravone impurity standards, offered by reputable suppliers, serve as reliable alternatives for establishing analytical methods capable of accurately quantifying 3-isobutyl-1-phenyl-1H-pyrazol-5-ol. These standards are typically accompanied by a Certificate of Analysis (CoA) detailing their purity, identity, and the methods used for characterization, providing the necessary traceability for regulatory compliance.

Comparison of Available Reference Material Alternatives

Given the absence of a dedicated CRM, researchers must turn to suppliers of pharmaceutical impurity standards. Several vendors offer a range of Edaravone-related compounds that can be utilized for method development and calibration. The choice of a suitable reference material should be based on its structural similarity, purity, and the quality of the accompanying documentation.

SupplierProduct Name/TypePurityCertification DetailsNoteworthy Features
Daicel Pharma Standards Edaravone Impurities[1]High PurityCertificate of Analysis (CoA) with 1H NMR, 13C NMR, IR, MASS, and HPLC purity data.[1]Offers custom synthesis of Edaravone impurities and provides a comprehensive characterization report.[1]
Pharmaffiliates Edaravone Impurities[2]High PurityProvides reference standards for pharmacopeial and non-pharmacopeial impurities.[2]Offers a catalog of various Edaravone related compounds and stable isotopes.[2]
Alfa Omega Pharma Edaravone Impurities[3]High PurityCertified reference substances compliant with pharmacopeial guidelines (USP, EP, ICH).[3]Specializes in certified reference substances, degradation products, and validated analytical methods.[3]
USP (United States Pharmacopeia) Edaravone and related impurities (e.g., Edaravone Dimer)[4][5]Pharmacopeial GradeOfficial USP Reference Standards.While not a direct match, USP standards for related compounds provide a high level of authority and traceability.

It is imperative to note that while these suppliers provide high-quality reference materials for Edaravone impurities, the direct structural analog, 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, may need to be custom synthesized or sourced through specialized chemical providers. In such cases, a thorough in-house characterization using techniques like NMR, Mass Spectrometry, and elemental analysis is crucial to establish its identity and purity before its use as a reference standard. For a deeper understanding of how these characterization techniques are applied, a multi-technique approach is often essential for unambiguous structural elucidation and purity assessment of novel or rare compounds.

Experimental Protocol: A Validated HPLC Method for Impurity Quantification

The following protocol outlines a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted for the quantification of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol. This method is based on established principles for the analysis of Edaravone and its impurities, ensuring specificity and accuracy.[6][7][8][9]

Instrumentation and Chromatographic Conditions
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm) or equivalent.[6] The C18 stationary phase provides excellent retention and separation for pyrazolone derivatives.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water. The acidic modifier helps to suppress the ionization of the analyte and improve peak shape.

    • Solvent B: Acetonitrile. A common organic modifier providing good elution strength.

  • Gradient Program:

Time (min)% Solvent A% Solvent B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 240 nm. This wavelength is selected based on the UV absorbance maximum of the pyrazolone chromophore.

  • Injection Volume: 10 µL.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of the chosen reference material (e.g., a well-characterized Edaravone impurity or custom-synthesized 3-isobutyl-1-phenyl-1H-pyrazol-5-ol) in a suitable solvent such as methanol or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the sample. A typical range could be 0.1 - 10 µg/mL.

  • Sample Solution: Prepare the sample containing the API by dissolving it in the mobile phase or a suitable diluent to a known concentration.

Method Validation (as per ICH Q2(R1) Guidelines)

For the method to be considered reliable, it must be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. This is demonstrated by the complete separation of the analyte peak from all other peaks in the chromatogram.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by a linear regression analysis of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Workflow for Reference Material Selection and Use

The following diagram illustrates the logical workflow for selecting and utilizing a reference material for the calibration of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

G cluster_0 Phase 1: Reference Material Sourcing cluster_1 Phase 2: Characterization & Qualification cluster_2 Phase 3: Method Development & Calibration A Search for Dedicated CRM for 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol B CRM Available? A->B C Procure and Use CRM B->C Yes D Identify Structurally Similar Edaravone Impurity Standards B->D No F Procure Potential Reference Material D->F E Custom Synthesis of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol E->F G Thorough In-house Characterization (NMR, MS, Purity) F->G H Qualified as In-house Reference Standard? G->H H->D No, Re-evaluate I Proceed to Method Development H->I Yes J Develop & Validate Analytical Method (e.g., HPLC) I->J K Prepare Calibration Curve using Qualified Standard J->K L Quantify Analyte in Samples K->L

Reference Material Selection Workflow

Alternative and Complementary Analytical Techniques

While HPLC is the workhorse for quantitative analysis in the pharmaceutical industry, other techniques can provide valuable complementary information, especially in the characterization of reference materials.

  • Quantitative NMR (qNMR): This technique can be used for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10][11][12] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei. By using an internal standard of a known concentration, the concentration of the analyte can be determined.

  • Mass Spectrometry (MS): Coupled with a chromatographic separation technique (LC-MS or GC-MS), mass spectrometry is a powerful tool for the identification and confirmation of impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elucidation of elemental composition.

Conclusion

The accurate quantification of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol requires a meticulous and scientifically-driven approach to the selection and use of standardized reference materials. In the absence of a dedicated CRM, the use of well-characterized Edaravone impurity standards from reputable suppliers provides a viable and robust alternative. The provided HPLC protocol, grounded in established analytical principles, serves as a solid foundation for developing a validated method for the routine analysis of this and other related pyrazolone impurities. By adhering to the principles of analytical method validation and employing a logical workflow for reference material qualification, researchers can ensure the generation of high-quality, reliable, and defensible data, which is the cornerstone of drug development and quality control.

References

  • Baghel, M., & Rajput, S. J. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Journal of Pharmaceutical and Biomedical Analysis, 153, 134-143. [Link]

  • Alfa Omega Pharma. (n.d.). Edaravone Impurities | 89-25-8 Certified Reference Substance. Retrieved from [Link]3]

  • Baghel, M., & Rajput, S. J. (2017). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. PubMed. Retrieved from [Link]

  • O'Neill, R., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 30(13), 2866. [Link][6][9]

  • University of Western Australia. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Edaravone-impurities. Retrieved from [Link]2]

  • Google Patents. (n.d.). CN106432082A - Preparation method of edaravone impurity standard product.
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  • O'Neill, R., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. MDPI. Retrieved from [Link]

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  • O'Neill, R., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PubMed. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Removing Heavy Metals Test and Individual Metal Impurity Test from Japanese Pharmacopoeia (JP) Official Monographs, accompanying the application of Control of Elemental Impurities in the Japanese Phrmacopoeia 18th Edition (JP18). Retrieved from [Link]

  • O'Neill, R., et al. (2024). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. ResearchGate. Retrieved from [Link]

  • Fanse, S., & Rajput, S. J. (2019). DEVELOPMENT AND VALIDATION OF A SIMPLE UV SPECTROPHOTOMETRIC AND ISOCRATIC RP-HPLC METHOD FOR ESTIMATION OF EDARAVONE IN BULK AND ITS INJECTION FORMULATION. ResearchGate. Retrieved from [Link]

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  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Europe PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Edaravone. PubChem. Retrieved from [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Compound: EDARAVONE (CHEMBL290916). ChEMBL. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. UTM. Retrieved from [Link]

  • Colombo, E., et al. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 26(16), 4993. [Link]

  • PubChemLite. (n.d.). 3-(nonafluorobutyl)-1-phenyl-1h-pyrazol-5-ol (C13H7F9N2O). Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • Autech. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

  • NextSDS. (n.d.). 5-PHENYL-1H-PYRAZOL-3-OL — Chemical Substance Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Assessing the Kinase Cross-Reactivity of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Introduction: Beyond a Free Radical Scavenger 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, widely known by its non-proprietary name Edaravone (or as MCI-186 and Radicut™), is a neuroprotective agent approved for the treatment of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Free Radical Scavenger

3-isobutyl-1-phenyl-1H-pyrazol-5-ol, widely known by its non-proprietary name Edaravone (or as MCI-186 and Radicut™), is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its primary and well-documented mechanism of action is as a potent free radical scavenger, mitigating oxidative stress-induced neuronal damage by inhibiting lipid peroxidation and neutralizing reactive oxygen species (ROS).[3][4][5]

While this function is critical to its therapeutic effect, the complex biology of drug action necessitates a broader investigation into potential off-target interactions. The human kinome, comprising over 500 protein kinases, represents a major class of drug targets and a frequent source of off-target effects that can lead to unforeseen side effects or, alternatively, reveal novel therapeutic opportunities (polypharmacology).[6][7]

This guide addresses a critical, under-explored aspect of Edaravone's pharmacology: its potential for cross-reactivity within the human kinome. We will review preliminary evidence suggesting Edaravone modulates specific kinase signaling pathways and provide a detailed framework of standard, validated methodologies for comprehensively profiling its kinase inhibitor specificity. This document is intended for researchers in drug development and chemical biology seeking to fully characterize the pharmacological profile of Edaravone and its analogues.

The Rationale for Kinome Profiling: Emerging Evidence

The impetus to screen Edaravone against the kinome stems from two key lines of evidence: direct observations of kinase pathway modulation and the compound's core chemical structure.

  • Modulation of Key Signaling Kinases: Contrary to the profile of a simple antioxidant, studies have shown Edaravone can influence critical kinase-driven signaling cascades.

    • Inhibition of EGFR Phosphorylation: Research has demonstrated that MCI-186 can inhibit the growth of various tumor cell lines. This effect was linked, at least in part, to the suppression of Epidermal Growth Factor Receptor (EGFR) phosphorylation, a receptor tyrosine kinase pivotal to cell proliferation.[8] The study noted a decrease in the phosphorylation level of EGFR without a change in the total receptor expression, suggesting a direct or indirect inhibitory effect on the kinase signaling pathway.[8]

    • Activation of Neurotrophic Pathways: In motor neuron models derived from induced pluripotent stem cells (iPSCs), Edaravone was found to activate the Glial cell-derived neurotrophic factor (GDNF)/RET signaling pathway.[1][9] RET is a receptor tyrosine kinase crucial for neuron survival. Edaravone treatment induced the expression of RET and supported the activation of its downstream kinases, suggesting a complex interaction beyond simple ROS scavenging.[1][10]

  • A Privileged Chemical Scaffold: The 1-phenyl-1H-pyrazol-5-ol core of Edaravone belongs to the pyrazole family of heterocycles. This scaffold is considered a "privileged structure" in medicinal chemistry, as it is frequently found in compounds designed to be potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[11][12] Numerous selective inhibitors targeting kinases like PERK, Rac, and the PCTAIRE family are based on pyrazole or pyrazolone cores.[11][12][13] This structural precedent strongly suggests that Edaravone possesses the potential for kinase binding.

Given these observations, a comprehensive and unbiased assessment of Edaravone's activity across the kinome is not merely an academic exercise but a crucial step in fully understanding its mechanism and potential applications.

Methodologies for Comprehensive Kinase Profiling

To objectively assess the cross-reactivity of a compound like Edaravone, a multi-faceted approach employing both direct activity assays and competitive binding assays is recommended. These methods provide complementary data on a compound's potency and selectivity.

Biochemical Kinase Activity Assays

These assays directly measure the catalytic function of a kinase—the transfer of a phosphate group from ATP to a substrate—and quantify how a test compound inhibits this process.

A. Radiometric Assays: The Gold Standard

The radiometric assay is a robust and highly sensitive method that directly measures substrate phosphorylation.[14][15] It is often considered the benchmark for kinase activity measurement.[16][17]

Experimental Protocol: [γ-³³P]-ATP Filter Binding Assay

  • Reaction Setup: In a 96- or 384-well plate, combine the purified, active kinase enzyme, a specific peptide or protein substrate, and the test compound (Edaravone) at various concentrations in a kinase reaction buffer.

  • Initiation: Start the enzymatic reaction by adding a solution containing both "cold" (non-radioactive) ATP and [γ-³³P]-ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure physiologically relevant data.[15]

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range (typically <20% substrate turnover).

  • Termination: Stop the reaction by adding a strong acid solution (e.g., phosphoric acid).

  • Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates) that binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP and other reaction components.[18]

  • Quantification: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a microplate scintillation counter.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

cluster_0 Biochemical Activity Assay Workflow A 1. Combine Kinase, Substrate & Inhibitor B 2. Initiate with [γ-³³P]-ATP A->B C 3. Incubate (e.g., 30°C) B->C D 4. Terminate Reaction (Stop Solution) C->D E 5. Capture Substrate on Filter Plate D->E F 6. Wash Away Free ATP E->F G 7. Quantify Signal (Scintillation Counting) F->G

General workflow for a radiometric kinase inhibition assay.

B. Non-Radiometric Luminescence Assays

For higher throughput and to avoid handling radioactivity, luminescence-based assays are an excellent alternative. The ADP-Glo™ (Promega) assay, for example, quantifies kinase activity by measuring the amount of ADP produced in the reaction.[19][20]

Experimental Protocol: ADP-Glo™ Luminescence Assay

  • Kinase Reaction: Perform the kinase reaction (Steps 1-3 from the radiometric protocol) using only non-radioactive ATP.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for approximately 40 minutes at room temperature.[18]

  • ADP Conversion & Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP produced into ATP and provides the enzyme/substrate (luciferase/luciferin) to generate a luminescent signal proportional to the initial ADP amount. Incubate for 30-60 minutes.[18]

  • Quantification: Measure the luminescence using a plate-reading luminometer. A lower signal indicates greater kinase inhibition.

  • Analysis: Calculate the IC₅₀ value as described for the radiometric assay.

Competitive Binding Assays

Binding assays do not measure enzymatic activity but instead quantify the affinity of a compound for a kinase. They measure the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site. The KINOMEscan™ (DiscoverX) platform is a widely used example of this approach.[21]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Technology Principle: The assay utilizes DNA-tagged kinases. A test compound is competed against an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.[21]

  • Assay Setup: Kinases from a comprehensive panel are individually combined with the immobilized ligand and the test compound (Edaravone) at a fixed concentration (e.g., 1 µM or 10 µM) for initial screening.

  • Equilibration: The mixture is incubated to allow the binding competition to reach equilibrium.

  • Capture & Wash: The immobilized ligand (with any bound kinase) is captured on solid-phase beads. Unbound kinase is washed away.

  • Elution & Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR. A weak qPCR signal indicates that the test compound successfully displaced the kinase from the immobilized ligand.

  • Analysis: Results are typically reported as "% Inhibition" or "% of Control". For significant "hits," a dose-response experiment is performed to determine the dissociation constant (Kd), a direct measure of binding affinity. A lower Kd value signifies a stronger interaction.[21]

cluster_1 Competitive Binding Assay Workflow cluster_2 Competition start Immobilized Ligand (on bead) kinase DNA-Tagged Kinase bound Kinase binds immobilized ligand start->bound inhibitor Test Compound (Edaravone) kinase->bound displaced Inhibitor displaces kinase kinase->displaced inhibitor->displaced wash Wash away unbound kinase bound->wash displaced->wash quantify Quantify bound kinase via qPCR of DNA tag wash->quantify

Workflow for a KINOMEscan™-type competitive binding assay.

Data Interpretation and Comparative Analysis

  • Primary Screen: The initial screen is typically run at one or two high concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases (e.g., >400). The results are presented as percent inhibition. This provides a broad overview of potential targets.

  • Dose-Response Analysis: Any kinases showing significant inhibition (e.g., >75%) in the primary screen should be subjected to a follow-up dose-response analysis to determine quantitative IC₅₀ or Kd values.

  • Selectivity Profile: The selectivity of the compound is assessed by comparing its potency against the primary target(s) versus its activity against all other kinases in the panel. A highly selective compound will have a potent IC₅₀/Kd for one or a few kinases and be significantly weaker against the rest of the kinome.[22][23]

Current (Limited) Data on Edaravone's Kinase Interactions

While a comprehensive screen is lacking, the existing literature provides preliminary data points that can be summarized. This data is not from a standardized kinase panel but from individual functional studies.

Target PathwayObserved EffectImplicationSource(s)
EGFR Signaling Inhibition of EGF-stimulated cell growth; decreased phosphorylation of EGFR.Potential inhibitory activity on the EGFR tyrosine kinase pathway.[8]
GDNF/RET Signaling Induction of RET receptor expression; activation of downstream signaling.Potential allosteric modulator or indirect activator of a neuroprotective kinase pathway.[1][9][10]

This table highlights the need for a systematic investigation. The opposing effects on different kinase pathways (inhibition vs. activation) suggest a complex pharmacological profile that warrants a full kinome-wide assessment using the standardized assays described above.

Conclusion and Future Directions

The established identity of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (Edaravone) as a free radical scavenger is a cornerstone of its clinical use. However, compelling evidence from functional studies, combined with the prevalence of its pyrazole core in known kinase inhibitors, provides a strong rationale for investigating its cross-reactivity across the human kinome.

The lack of publicly available, large-scale kinase screening data for Edaravone represents a significant knowledge gap. By employing the standardized radiometric, luminescence, and competitive binding assays detailed in this guide, researchers can systematically map the kinase interaction profile of Edaravone. Such a study would provide invaluable insights, helping to:

  • Validate On-Target Effects: Confirm and quantify the observed effects on EGFR and RET signaling.

  • Identify Novel Off-Targets: Uncover previously unknown kinase interactions that could explain secondary pharmacological effects or contribute to its overall therapeutic profile.

  • Guide Future Drug Design: Inform the design of new Edaravone analogues with improved selectivity or novel polypharmacological profiles.

A comprehensive understanding of a drug's interactions is paramount for its safe and effective use. For Edaravone, a full kinome scan is the logical and necessary next step to complete its pharmacological portrait.

References

  • Watanabe T, et al. (2011). Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review). Spandidos Publications. [Link]

  • Higashi Y, et al. (2011). Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review). Experimental and Therapeutic Medicine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Edaravone? Patsnap Synapse. [Link]

  • Lobo, A. (2025). Edaravone is more than antioxidant in ALS treatment, early study shows. ALS News Today. [Link]

  • Watanabe, T. (2018). (PDF) Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review). ResearchGate. [Link]

  • K-box. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Suzuki R, et al. (2005). MCI-186 inhibits tumor growth through suppression of EGFR phosphorylation and cell cycle arrest. Anticancer Research. [Link]

  • Bantscheff M, et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Nature Biotechnology. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Bain J, et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Allen, BG. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Logsdon, D. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Diamond, S. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Guo, W, et al. (2022). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Molecular Neurodegeneration. [Link]

  • Karaman MW, et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Singh, S. (2011). (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]

  • ClinicalTrials.gov. (2006). Efficacy and Safety Study of MCI-186 for Treatment of Amyotrophic Lateral Sclerosis (ALS). ClinicalTrials.gov. [Link]

  • Sola, I, et al. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. [Link]

  • Writing Group, Edaravone (MCI-186) ALS 19 Study Group. (2016). A 24-Week, Phase III, Double-Blind, Parallel-Group Study of Edaravone (MCI-186) for Treatment of Amyotrophic Lateral Sclerosis (ALS). ResearchGate. [Link]

  • Guo, W, et al. (2021). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. bioRxiv. [Link]

  • Tanaka, M, et al. (2016). A Double-Blind, Parallel-Group, Placebo-Controlled, 24-Week, Exploratory Study of Edaravone (MCI-186) for the Treatment of Advanced Amyotrophic Lateral Sclerosis (ALS). ResearchGate. [Link]

  • Brooks BR, et al. (2022). Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19). PLOS One. [Link]

  • ResearchGate. Edaravone chemical structure and possible mechanism of JNK pathway. ResearchGate. [Link]

  • Guo, W, et al. (2022). (PDF) Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. ResearchGate. [Link]

  • Shahani, T, et al. (2011). 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E. [Link]

  • Lee, LL, et al. (2021). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics. [Link]

  • Liu, X, et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Wapiorski, S, et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Yurttaş, L, et al. (2020). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Journal of Research in Pharmacy. [Link]

  • Pireddu, R, et al. (2012). 3-Aryl-N-aminoylsulfonylphenyl-1H-pyrazole-5-carboxamides: a new class of selective Rac inhibitors. MedChemComm. [Link]

  • He, J, et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • El-Metwaly, N, et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-isobutyl-1-phenyl-1H-pyrazol-5-ol proper disposal procedures

As a Senior Application Scientist specializing in synthetic safety and hazardous materials management, I frequently consult with drug development teams on the handling of nitrogen-rich heterocyclic compounds. 3-isobutyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic safety and hazardous materials management, I frequently consult with drug development teams on the handling of nitrogen-rich heterocyclic compounds. 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) is a critical pyrazole derivative utilized extensively as an intermediate in organic syntheses ()[1][2].

While its synthetic utility is well-documented, its end-of-life management requires a rigorous, scientifically grounded approach. Proper disposal of this compound is not merely a regulatory checkbox; it is a fundamental operational safety requirement. Mishandling pyrazole derivatives can lead to severe consequences, including toxic dust inhalation and the uncontrolled release of hazardous nitrogen oxides (NOx) during thermal destruction.

This guide provides a self-validating system for the safe handling, spill response, and final disposal of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, ensuring both laboratory safety and environmental integrity.

Chemical Identity & Hazard Profile

Before designing a disposal strategy, we must understand the physicochemical properties of the compound. As a solid powder containing a pyrazole ring, its primary hazards stem from dust aerosolization and nitrogenous combustion byproducts.

Table 1: Physicochemical and Hazard Summary

Property / ParameterValue / Description
Chemical Name 3-isobutyl-1-phenyl-1H-pyrazol-5-ol
CAS Number 13051-47-3
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Physical State Solid (Powder)
Primary Hazards Skin/eye irritation, potential dust explosion, toxic combustion gases (NOx, CO, CO2)
Incompatible Materials Strong oxidizing agents

Mechanistic Insights: The Science of Pyrazole Disposal

Why do we mandate specific disposal protocols for this compound? The rationale is grounded directly in its molecular architecture:

  • Dust Hazard & Aerosolization: As a fine solid powder, improper handling (e.g., dry sweeping) causes rapid aerosolization. This presents an immediate inhalation risk and creates conditions conducive to deflagration (dust explosions). Wet-sweeping or HEPA vacuuming is mechanically required to suppress particulate suspension.

  • Nitrogen Content & Combustion Kinetics: The pyrazole ring contains two adjacent nitrogen atoms. Incomplete combustion of nitrogenous organics yields highly toxic hydrogen cyanide (HCN) or unburnt volatile amines. Therefore, high-temperature incineration (>850°C) with a secondary afterburner is necessary to ensure complete oxidation to NOx, CO2, and H2O.

  • NOx Scrubbing: The resulting NOx gases are severe environmental pollutants. An alkaline scrubber (e.g., NaOH spray) is mandatory in the exhaust system to neutralize these acidic gases before atmospheric release ()[3].

Standard Operating Procedure (SOP): Proper Disposal Workflow

The following step-by-step methodology ensures the safe destruction of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol waste.

Step 1: Segregation and Collection

  • Action: Collect all solid waste and contaminated consumables (e.g., weigh boats, spatulas, filter papers) in a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Causality: Strict segregation from strong oxidizers prevents spontaneous exothermic reactions in the waste accumulation area.

Step 2: Solvent Dissolution (Preparation for Incineration)

  • Action: Dissolve the solid pyrazole waste in a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone).

  • Causality: Solid powders can burn incompletely or clog incinerator injection nozzles. Liquid injection into the incinerator ensures a uniform burn rate, maximizing the efficiency of thermal destruction and preventing cold spots in the combustion chamber.

Step 3: Labeling and Storage

  • Action: Label the container clearly: "Hazardous Waste - Flammable Liquid, Toxic (Contains Pyrazole Derivative)."

  • Causality: Proper GHS-compliant labeling ensures downstream waste handlers are aware of the specific NOx generation risks during incineration. Store in a ventilated, spark-free flammable storage cabinet until pickup.

Step 4: High-Temperature Incineration

  • Action: Transfer the waste to a licensed professional waste disposal service. Ensure the facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber.

  • Causality: The primary chamber vaporizes and burns the solvent/pyrazole mixture. The afterburner ensures complete breakdown of the heterocyclic ring, while the scrubber neutralizes the resulting acidic NOx gases.

DisposalWorkflow Waste 3-isobutyl-1-phenyl-1H-pyrazol-5-ol Waste Stream Solid Solid/Powder Waste Waste->Solid Liquid Liquid/Solvent Waste Waste->Liquid Dissolve Dissolve in Combustible Solvent (e.g., Acetone, Ethanol) Solid->Dissolve Prevent dust explosion Combine Combine with Flammable Waste Stream Liquid->Combine Verify compatibility Incinerator High-Temperature Incineration (Dual Chamber >850°C) Dissolve->Incinerator Combine->Incinerator Afterburner Afterburner Chamber (Complete Hydrocarbon Oxidation) Incinerator->Afterburner Exhaust gases Scrubber Alkaline Scrubber (NOx & Acid Gas Neutralization) Afterburner->Scrubber NOx, CO2, H2O

Figure 1: Optimal disposal and thermal destruction workflow for pyrazole derivatives, emphasizing NOx mitigation.

Immediate Spill Response Protocol

In the event of an accidental spill in the laboratory, immediate and controlled action is required to prevent exposure and environmental contamination. Every step in this protocol is designed to validate the safety of the subsequent step.

Step-by-Step Spill Methodology:

  • Evacuate & Ventilate: Clear non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential airborne particulates.

  • Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and splash-proof safety goggles.

  • Dust Suppression (Critical Step): Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., water or ethanol) to bind the particulates. Causality: This mechanically prevents aerosolization and the formation of an explosive dust cloud.

  • Collection: Use a non-sparking scoop or damp absorbent pads to collect the moistened material. Place it into a sealable, labeled hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting all wash water into the aqueous hazardous waste stream to ensure no residual active pharmaceutical ingredient (API) remains on the benchtop.

SpillResponse Spill Spill Detected PPE Don PPE (Respirator, Nitrile) Spill->PPE Wet Wet Down with Ethanol/Water PPE->Wet Collect Scoop into Sealable Container Wet->Collect Decon Wash Area with Soap & Water Collect->Decon Label Label as Hazardous Waste Decon->Label

Figure 2: Step-by-step spill response protocol for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

References

  • Title: Safety Data Sheet: 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS 13051-47-3) Source: Capot Chemical URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-isobutyl-1-phenyl-1H-pyrazol-5-ol

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires a rigorous, mechanistic approach to safety. 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) is a pyrazolone...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires a rigorous, mechanistic approach to safety. 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS: 13051-47-3) is a pyrazolone derivative frequently utilized in complex organic syntheses and drug discovery [1]. While highly valuable, its physicochemical properties present specific dermal, ocular, and respiratory hazards that demand more than baseline laboratory precautions.

This guide provides a comprehensive, self-validating framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal, ensuring that your laboratory operations remain both safe and analytically pure.

Chemical Profiling and Hazard Causality

To select the correct PPE, we must first understand the causality of the hazards associated with 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

  • Dermal Penetration (H315): The isobutyl and phenyl substituents confer significant lipophilicity to the molecule. If the fine powder contacts skin moisture, it can dissolve and penetrate the stratum corneum, causing localized contact dermatitis [2]. Standard microporous latex gloves fail to provide an adequate chemical barrier.

  • Ocular Irritation (H319): Fine particulates of pyrazolone derivatives can cause micro-abrasions and severe irritation to the cornea upon contact.

  • Respiratory Sensitization (H335): As a dry powder (MW: 216.28 g/mol ), aerodynamic forces during routine weighing or transfer can easily aerosolize the compound. Inhalation of these micro-particulates triggers inflammatory responses in the upper respiratory tract.

Quantitative PPE Specifications

Safety is a quantitative discipline. Based on the physicochemical profile of this compound, the following PPE specifications must be strictly adhered to.

PPE CategorySpecificationQuantitative Threshold / StandardMechanistic Justification
Hand Protection Nitrile (Solid) / Butyl (Solvent)>0.11 mm thickness, >480 min breakthroughPrevents dermal absorption of lipophilic pyrazolone derivatives. Latex is strictly prohibited.
Eye Protection Indirect Vented GogglesANSI Z87.1 / EN 166 compliantProtects against aerosolized powder and solvent splashes. Safety glasses without side shields are insufficient.
Respiratory Half-mask with P100/N95 filters>99.97% filtration efficiency (0.3 µm)Mitigates inhalation of fine particulates if handled outside of primary engineering controls.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents static buildup which could ignite combustible organic dusts.

Self-Validating Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step has passed.

Phase 1: Pre-Operational Validation

  • Engineering Control Check: Turn on the chemical fume hood. Validation: Check the magnehelic gauge to ensure a face velocity of 80–100 feet per minute (fpm). Alternatively, tape a small tissue strip to the sash; it must pull inward steadily.

  • Equipment Prep: Place an anti-static weighing boat and a non-sparking spatula inside the hood to prevent static-induced powder aerosolization.

Phase 2: PPE Donning Sequence

  • Body & Eyes: Don the flame-resistant lab coat and button it completely. Don ANSI Z87.1 indirect vented goggles.

  • Respiratory (If outside hood): Don the P100 respirator. Validation: Perform a negative pressure seal check by covering the filters and inhaling. The mask must collapse slightly with no air leaking around the edges.

  • Hands: Perform an inflation test on a pair of nitrile gloves to check for micro-tears. Don the gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Phase 3: Material Handling

  • Open the container of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol only when fully inside the validated fume hood.

  • Transfer the powder slowly using the anti-static spatula to minimize aerodynamic lift.

  • Seal the primary container immediately after the required mass is obtained.

Phase 4: Doffing & Decontamination

  • Remove outer gloves inside the fume hood by pinching the palm and rolling them inside out. Dispose of them in a solid hazardous waste bin.

  • Remove goggles by handling the strap, not the contaminated front lens.

  • Wash hands immediately with soap and water. Validation: Inspect hands for any unexpected redness or irritation that would indicate a glove breach.

Spill Response and Chemical Disposal Plan

In the event of a powder spill, standard sweeping will exacerbate the hazard by aerosolizing the active pharmaceutical ingredient (API). Follow this targeted response plan:

  • Immediate Isolation: Evacuate non-essential personnel from a 10-foot radius of the spill.

  • Aerosol Suppression (Self-Validating Step): Do NOT dry sweep. Validate containment by lightly misting the spilled powder with a compatible solvent (e.g., 70% isopropanol or water) until the solid is visibly damp and cohesive.

  • Mechanical Collection: Use damp absorbent pads to scoop the cohesive mass. Place the material into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with a standard laboratory detergent, followed by a deionized water rinse.

  • Disposal Routing: Seal the HDPE container. Label it strictly as "Hazardous Organic Solid Waste: Pyrazolone Derivative (CAS 13051-47-3)". Route to a certified facility for high-temperature incineration, which is the standard EPA/RCRA compliant method for complex organic ring structures [3].

Decision Logic Diagram

Use the following decision tree to rapidly determine the correct PPE configuration based on your specific experimental conditions.

PPE_Workflow Start Task: Handle 3-isobutyl-1-phenyl- 1H-pyrazol-5-ol State Physical State? Start->State Solid Solid / Powder Form State->Solid Solution In Organic Solvent (e.g., DMF, DCM) State->Solution Hood Fume Hood Available? Solid->Hood GloveSolvent Solvent-Specific Gloves (e.g., Butyl for DCM) Solution->GloveSolvent HoodYes Use Fume Hood (Face Velocity 80-100 fpm) Hood->HoodYes Yes HoodNo Use P100/N95 Respirator Hood->HoodNo No GloveSolid Standard Nitrile Gloves (>0.11 mm thickness) HoodYes->GloveSolid HoodNo->GloveSolid EyeBody Safety Goggles (Z87.1) & FR Lab Coat GloveSolid->EyeBody GloveSolvent->EyeBody Proceed Proceed with Validated Handling Protocol EyeBody->Proceed

Fig 1: Logical decision tree for PPE selection and handling of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol.

References

  • Title: 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol (CAS 13051-47-3) Specifications and Production Source: Capot Chemical URL: [Link]

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